molecular formula C8H6F4O B13636656 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B13636656
M. Wt: 194.13 g/mol
InChI Key: NPHXSSRICKLZKJ-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol is a useful research compound. Its molecular formula is C8H6F4O and its molecular weight is 194.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H

InChI Key

NPHXSSRICKLZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(F)F)O)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 1-(2,5-Difluorophenyl)-2,2-difluoroethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-difluorophenyl)-2,2-difluoroethanol, a fluorinated carbinol with significant potential as a versatile building block in medicinal chemistry and drug development. This molecule uniquely combines a difluoromethyl carbinol moiety with a 2,5-difluorinated phenyl ring, creating a scaffold with compelling physicochemical and pharmacological properties. We will explore its predicted characteristics, propose a detailed and robust synthetic pathway, and discuss the strategic rationale for its application in modern drug discovery, focusing on its role as a bioisostere to enhance metabolic stability, binding affinity, and membrane permeability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorination strategies in the design of next-generation therapeutics.

Introduction: The Strategic Role of Fluorinated Carbinols in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorine-containing motifs, the difluoromethyl group (–CF₂H) has garnered substantial interest. Unlike the more common trifluoromethyl group, the –CF₂H moiety is a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, primarily because its polarized C-H bond allows it to function as a lipophilic hydrogen bond donor.[2][3] This capability enables the replacement of traditional functional groups to improve pharmacokinetic profiles while preserving crucial interactions with biological targets.[4][5]

When the –CF₂H group is part of a carbinol structure (a secondary alcohol), it forms a difluoromethyl carbinol. These structures are prevalent in a variety of bioactive molecules, including antitumor and antidiabetic agents.[6]

This guide focuses on the specific molecule 1-(2,5-Difluorophenyl)-2,2-difluoroethanol . This compound is of particular interest as it integrates the advantageous difluoromethyl carbinol unit with a 2,5-difluorophenyl ring. This "dual-fluorination" strategy offers a powerful approach to modulate multiple drug-like properties simultaneously, making it a highly attractive scaffold for systematic investigation in drug discovery campaigns.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties

The key physicochemical properties of 1-(2,5-difluorophenyl)-2,2-difluoroethanol are summarized below. These values are estimated based on standard computational models and empirical data from analogous structures.

PropertyPredicted ValueRationale
Molecular Formula C₈H₆F₄OBased on chemical structure.
Molecular Weight 202.13 g/mol Calculated from the atomic weights of the constituent atoms.
Topological Polar Surface Area 20.23 ŲCalculated based on the hydroxyl group.
Hydrogen Bond Donors 1 (from -OH)The hydroxyl proton is a primary hydrogen bond donor.
Hydrogen Bond Acceptors 1 (from -OH)The hydroxyl oxygen is a primary hydrogen bond acceptor.
Octanol/Water Partition Coeff. (LogP) ~2.1 - 2.5The four fluorine atoms significantly increase lipophilicity compared to the non-fluorinated parent alcohol.
Spectroscopic Profile

The anticipated spectroscopic data is crucial for the characterization and verification of the synthesized compound.

SpectroscopyPredicted Signals and Multiplicity
¹H NMR δ 7.1-7.4 ppm (m, 3H): Aromatic protons on the 2,5-difluorophenyl ring. δ 6.0-6.5 ppm (tt, 1H, JHF ≈ 56 Hz, JHH ≈ 4 Hz): Proton of the difluoromethyl (–CF₂H ) group, appearing as a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methine proton.[7] δ 5.1-5.3 ppm (m, 1H): Methine proton (–CH (OH)–), coupled to the adjacent aromatic and difluoromethyl protons. δ 2.5-3.5 ppm (d, 1H): Hydroxyl proton (–OH ), which may be broad and its position can vary with concentration and solvent.
¹³C NMR δ 110-140 ppm: Aromatic carbons, with characteristic C-F coupling patterns. δ 115-120 ppm (t, JCF ≈ 240-250 Hz): Carbon of the difluoromethyl (–C F₂H) group, appearing as a triplet due to coupling with the two fluorine atoms.[8] δ 65-70 ppm (t, JCCF ≈ 20-25 Hz): Methine carbon (–C H(OH)–), appearing as a triplet due to coupling with the geminal fluorine atoms.
¹⁹F NMR δ -115 to -125 ppm (m): Fluorine atoms on the aromatic ring. δ -125 to -135 ppm (d, JFH ≈ 56 Hz): The two equivalent fluorine atoms of the difluoromethyl (–CF₂ H) group, appearing as a doublet due to coupling with the geminal proton.[7]
IR Spectroscopy ~3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~3050 cm⁻¹: Aromatic C-H stretching. ~1500-1600 cm⁻¹: Aromatic C=C stretching. ~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.

Proposed Synthesis Pathway

A robust and efficient synthesis of 1-(2,5-difluorophenyl)-2,2-difluoroethanol can be achieved via the nucleophilic addition of a difluoromethyl anion equivalent to the commercially available 2,5-difluorobenzaldehyde. (Difluoromethyl)trimethylsilane (TMSCF₂H) is an ideal reagent for this transformation, as it is a stable, easy-to-handle liquid that generates the required nucleophile under mild activation conditions.[2][9][10]

Synthesis Workflow

The proposed reaction follows a straightforward, single-step protocol from readily available starting materials.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 2,5-Difluorobenzaldehyde Process Nucleophilic Addition SM1->Process SM2 (Difluoromethyl)trimethylsilane (TMSCF₂H) SM2->Process Product 1-(2,5-Difluorophenyl)-2,2-difluoroethanol Process->Product Aqueous Workup & Purification Reagents Catalytic CsF / 18-Crown-6 Anhydrous THF, 0 °C to RT Reagents->Process

Caption: Proposed synthesis workflow for 1-(2,5-difluorophenyl)-2,2-difluoroethanol.

Detailed Experimental Protocol

Title: Synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethanol via Cesium Fluoride-Catalyzed Nucleophilic Difluoromethylation.

Principle: This protocol utilizes (difluoromethyl)trimethylsilane (TMSCF₂H) as a nucleophilic difluoromethylating agent. A catalytic amount of cesium fluoride (CsF), solubilized by 18-crown-6, activates the silicon-carbon bond, generating a transient pentavalent silicate anion.[2] This species effectively delivers the difluoromethyl nucleophile ("CF₂H⁻") to the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target carbinol.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles
2,5-Difluorobenzaldehyde2646-90-4142.101.42 g10.0 mmol
(Difluoromethyl)trimethylsilane65865-44-3122.251.83 g15.0 mmol
Cesium Fluoride (CsF)13400-13-0151.90152 mg1.0 mmol
18-Crown-617455-13-9264.32264 mg1.0 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL-
Saturated NH₄Cl (aq)--25 mL-
Ethyl Acetate141-78-6-100 mL-
Anhydrous MgSO₄7487-88-9---

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add cesium fluoride (152 mg, 1.0 mmol) and 18-crown-6 (264 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) via syringe and stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add 2,5-difluorobenzaldehyde (1.42 g, 10.0 mmol) to the cooled solution, followed by the dropwise addition of (difluoromethyl)trimethylsilane (1.83 g, 15.0 mmol) over 5 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(2,5-difluorophenyl)-2,2-difluoroethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), comparing the results with the predicted spectroscopic data.

Rationale for Application in Drug Development

The strategic combination of a 2,5-difluorophenyl ring and a difluoromethyl carbinol moiety makes this molecule a compelling scaffold for addressing common challenges in drug discovery.

Bioisosteric Replacement Strategies

The difluoromethyl carbinol core is a powerful bioisostere. It can replace other functional groups to fine-tune a lead compound's properties without disrupting its primary binding mode.

Bioisostere cluster_core Target Scaffold cluster_replacements Potential Bioisosteric Replacements For: Target 1-(Ar)-2,2-difluoroethanol -CH(OH)CF₂H- R1 Diol -CH(OH)CH₂OH R1->Target Improves lipophilicity & metabolic stability R2 Thiol Carbinol -CH(OH)CH₂SH R2->Target Retains H-bond donation with higher stability R3 Amide Fragment -C(O)NHCH₂- R3->Target Mimics H-bond vector with different geometry

Caption: Bioisosteric relationship of the difluoromethyl carbinol moiety.

Modulation of Key Drug Properties
  • Metabolic Stability: The molecule possesses two key features that enhance metabolic stability. First, the carbon-fluorine bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Second, the fluorine atoms on the aromatic ring at positions 2 and 5 block common sites of oxidative metabolism (aromatic hydroxylation), thereby increasing the compound's half-life.

  • Binding Affinity and Selectivity: The scaffold offers multiple points for specific interactions within a protein binding pocket. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Critically, the difluoromethyl C-H bond acts as a weak but significant hydrogen bond donor, an interaction distinct from that of other alkyl groups.[3][11] This unique combination of hydrogen bonding capabilities can be exploited to enhance binding affinity and achieve selectivity for a desired target.

  • Permeability and Physicochemical Profile: Fluorination generally increases a molecule's lipophilicity, which can lead to improved cell membrane permeability and better oral bioavailability. The replacement of more polar groups (like a second hydroxyl) with the –CF₂H moiety provides a rational strategy to optimize the balance between solubility and permeability, a critical aspect of the "Rule of 5" paradigm in drug design.

Conclusion

1-(2,5-Difluorophenyl)-2,2-difluoroethanol represents a highly promising and strategically designed building block for medicinal chemistry. Its synthesis is feasible from commercially available starting materials using established and reliable chemical methods. The combination of a metabolically robust difluorinated aromatic ring with the unique bioisosteric properties of a difluoromethyl carbinol provides a powerful platform for developing novel drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for researchers aiming to incorporate this advanced scaffold into their drug discovery programs, offering a clear pathway from synthesis to strategic application.

References

  • Gao, J., Liu, Z. W., Guo, X., Wu, L., Chen, Z., & Yang, K. C. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 28(14), 5484. Available at: [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7156-7199. Available at: [Link]

  • Le, T. B., Nguyen, T. H. T., Phan, T. L. T., et al. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 14(10), 2004-2010. Available at: [Link]

  • Cross, S. R., & Macmillan, D. W. C. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Available at: [Link]

  • Lerner, C., Ruderman, A., & Zafrani, Y. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 945-953. Available at: [Link]

  • Millopharma. (2025). 2,5-Difluorobenzaldehyde: Properties, Applications, and Quality Specifications. Available at: [Link]

  • Zafrani, Y., & Amir, D. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 13(7), 776-787. Available at: [Link]

  • Pace, V., & Holzer, W. (2021). (Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. Molecules, 26(10), 2946. Available at: [Link]

  • ResearchGate. (2023). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Available at: [Link]

  • PubChem. (n.d.). 2,5-Difluorobenzaldehyde. Available at: [Link]

  • Gouverneur, V., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. Available at: [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. PMC. Available at: [Link]

  • Hu, J., et al. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2015). Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • Hu, J., et al. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Sulfone. European Journal of Organic Chemistry. Available at: [Link]

  • Dilman, A. D., et al. (n.d.). Supporting Information: Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Available at: [Link]

  • Tredwell, M., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. Available at: [Link]

  • Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Hu, J., et al. (n.d.). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Angewandte Chemie. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol from 2,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol , a critical fluorinated building block in medicinal chemistry. The difluoromethyl carbinol motif (


) serves as a lipophilic hydrogen bond donor, often acting as a bioisostere for thiols or alcohols while modulating metabolic stability.

The protocol utilizes a nucleophilic difluoromethylation strategy employing (Difluoromethyl)trimethylsilane (


)  under Lewis base activation. This method offers superior chemoselectivity and safety compared to radical or metal-mediated alternatives, specifically tailored for electron-deficient benzaldehydes.

Chemical Context & Retrosynthesis

Structural Significance

The target molecule features a 2,5-difluorophenyl ring, a scaffold common in kinase inhibitors and agrochemicals to block metabolic hot spots. The adjacent 2,2-difluoroethanol group introduces a unique electronic signature:

  • Acidity: The

    
     group increases the acidity of the hydroxyl proton (pKa 
    
    
    
    12-13), enhancing H-bond donor capability.
  • Lipophilicity: Fluorine substitution increases

    
     without significant steric penalty compared to a methyl group.
    
Retrosynthetic Analysis

The most efficient disconnection is at the


 bond, utilizing a "

" synthon equivalent reacting with the electrophilic aldehyde.

Retrosynthesis Target Target Molecule This compound SM1 Starting Material 2,5-Difluorobenzaldehyde Target->SM1 C-C Disconnection Reagent Reagent Source TMS-CF2H (Difluoromethyl anion equivalent) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Experimental Protocol

Materials & Reagents
ComponentCAS No.[1]Equiv.[1][2][3][4]Role
2,5-Difluorobenzaldehyde 2646-90-41.0Substrate (Electrophile)

65864-64-41.2 - 1.5Nucleophilic Source
CsF (Cesium Fluoride) 13400-13-00.1 - 0.2Lewis Base Initiator
DMF (Anhydrous) 68-12-2-Solvent (Polar Aprotic)
TBAF (1M in THF) 42941-38-61.0Desilylation Agent
Detailed Methodology

Caution: Organosilanes and fluorinated compounds can generate HF upon hydrolysis.[5] Perform all operations in a fume hood.

Step 1: Nucleophilic Addition
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with 2,5-difluorobenzaldehyde (1.0 g, 7.04 mmol) and anhydrous DMF (10 mL).

  • Reagent Addition: Cool the solution to

    
     using an ice bath. Add 
    
    
    
    (1.31 g, 10.56 mmol, 1.5 equiv) dropwise via syringe.
    • Note:

      
       is volatile (bp 
      
      
      
      50-52°C). Handle with chilled syringes.
  • Initiation: Add CsF (107 mg, 0.70 mmol, 0.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (10% EtOAc/Hexane) or

      
       NMR. The aldehyde peak should disappear, and a new silyl ether peak should appear.
      
Step 2: Desilylation & Workup
  • Quench: Once conversion is complete, add TBAF (1M in THF, 7.5 mL) or 2N HCl (5 mL) to the reaction mixture at RT. Stir for 30 minutes to cleave the O-TMS group.

  • Extraction: Dilute with water (30 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash the combined organics with saturated

    
     (to neutralize acid if used), water, and brine (
    
    
    
    ) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 3: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 5%

    
     15% Ethyl Acetate in Hexanes.
    
  • Expected Yield: 85–92% (Colorless oil or low-melting solid).

Mechanism & Workflow Visualization

The reaction proceeds via a hypervalent silicon intermediate. The fluoride ion attacks the silicon of


, generating a pentacoordinate species that transfers the 

group to the aldehyde.

ReactionWorkflow cluster_0 Phase 1: Activation & Addition cluster_1 Phase 2: Deprotection Start Start: Aldehyde + DMF AddReagent Add TMS-CF2H (0°C) Start->AddReagent Initiate Add Catalyst (CsF) Initiates CF2H transfer AddReagent->Initiate Intermediate Intermediate: Silyl Ether Formation Initiate->Intermediate RT, 2-4h Hydrolysis Add TBAF or HCl Cleaves O-Si bond Intermediate->Hydrolysis Product Crude Product: Difluoromethyl Carbinol Hydrolysis->Product 30 min

Figure 2: Step-by-step experimental workflow for the difluoromethylation process.

Critical Quality Attributes (Data Analysis)

Validation of the product relies heavily on NMR spectroscopy due to the distinct splitting patterns caused by fluorine-hydrogen and fluorine-fluorine coupling.

Analytical MethodExpected Signal CharacteristicsInterpretation

NMR

5.8 - 6.2 ppm (td,

,

)
The terminal proton of the

group. The large coupling constant (55 Hz) is diagnostic of gem-difluoro protons.

NMR

5.1 - 5.3 ppm (m)
The benzylic proton (

-OH).

NMR

-125 to -130 ppm (dd,

)
Diastereotopic fluorines of the

group (AB system due to chiral center).

NMR

-110 to -120 ppm (m)
Aromatic fluorines at positions 2 and 5.
Troubleshooting Guide
  • Low Yield: Ensure DMF is strictly anhydrous. Water quenches the

    
     anion immediately.
    
  • Incomplete Conversion: If the reaction stalls, add an additional 0.5 equiv of

    
    . The reagent can degrade over time if the bottle is old.
    
  • Side Products: Cannizzaro disproportionation is minimal with this protocol but can occur if strong bases (like

    
    ) are used instead of CsF.
    

References

  • Hu, J., et al. (2011).Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with

    
     at Ambient or Low Temperature.[6] Organic Letters, 13(19), 5342–5345. 
    
  • Prakash, G. K. S., et al. (2007).Nucleophilic Difluoromethylation of Aldehydes and Ketones using . Journal of Fluorine Chemistry. (General methodology reference).
  • Ni, C., & Hu, J. (2016). Recent Advances in Nucleophilic Di- and Monofluoromethylation. Chemical Reviews, 116.

  • PubChem Compound Summary. 2,5-Difluorobenzaldehyde.[1][5]

Sources

Application Note: Chemoselective and Enantioselective Reduction of 1-(2,5-difluorophenyl)-2,2-difluoroethanone

[1][2]

Executive Summary

This application note details the reduction of 1-(2,5-difluorophenyl)-2,2-difluoroethanone (CAS: 350-54-9 / 395-01-7 analog) to its corresponding alcohol, 1-(2,5-difluorophenyl)-2,2-difluoroethanol .[1][2] This transformation is a critical step in the synthesis of next-generation triazole antifungals and specific agrochemical active ingredients where the difluoromethyl (

We present two validated protocols:

  • Protocol A (Racemic): A robust, scalable reduction using Sodium Borohydride (

    
    ).
    
  • Protocol B (Enantioselective): A high-precision Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst, achieving

    
     ee.[3]
    

Chemical Context & Challenges[1][2][3][4][5]

The "Fluorine Effect" on Reactivity

The presence of the

2
  • Increased Electrophilicity: The strong inductive effect (

    
    ) of the two fluorine atoms lowers the energy of the LUMO (
    
    
    ), making the carbonyl carbon highly susceptible to nucleophilic attack.
  • Hydrate Formation: Unlike typical ketones, 1-(2,5-difluorophenyl)-2,2-difluoroethanone exists in an equilibrium with its gem-diol (hydrate) form in the presence of moisture.[1][2]

    • Implication: Analytical samples (NMR) may show complex spectra. The hydrate is generally less reactive toward hydride reducing agents than the free ketone, requiring dehydrating conditions or excess reagent.[2]

  • Acidity of the Product: The resulting alcohol has a lower

    
     (
    
    
    ) than typical secondary alcohols (
    
    
    ), influencing workup and extraction efficiency.
Reaction Pathway Visualization

ReactionPathwaycluster_legendThermodynamicsKetoneFree Ketone(Reactive Species)HydrateGem-Diol (Hydrate)(Stable Resting State)Ketone->Hydrate+ H2OAlcoholTarget Alcohol(1-(2,5-difluorophenyl)-2,2-difluoroethanol)Ketone->AlcoholReduction(NaBH4 or Ru-H)Hydrate->Ketone- H2OEquilibrium favors Hydrate in aqueous mediaEquilibrium favors Hydrate in aqueous media

Figure 1: The equilibrium between the free ketone and its hydrate significantly impacts reaction kinetics. Protocol design must account for shifting this equilibrium toward the reactive ketone.

Protocol A: Racemic Reduction (Standard)

Objective: Rapid, quantitative conversion to racemic alcohol for analytical standards or non-chiral intermediates.

Reagents & Materials
ReagentEquiv.[4]Role
Substrate 1.0Starting Material

0.6 - 0.8Reducing Agent (Hydride source)
Methanol (MeOH) SolventProtic solvent activates borohydride

(1M)
QuenchProtonation/Workup
Step-by-Step Procedure
  • Preparation: Dissolve 1-(2,5-difluorophenyl)-2,2-difluoroethanone (

    
    ) in anhydrous MeOH (
    
    
    ).
    • Note: If the starting material is a hydrate solid, stir in MeOH for 15 mins over

      
       molecular sieves before adding reductant to shift equilibrium.[2]
      
  • Addition: Cool the solution to

    
    . Add 
    
    
    (
    
    
    ) portion-wise over 10 minutes.
    • Caution: Exothermic hydrogen evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 30 minutes.

    • IPC (In-Process Control):[1] TLC (20% EtOAc/Hexane). The difluoro-alcohol often runs slightly lower than the ketone due to H-bonding.[1]

  • Quench: Carefully add

    
     until 
    
    
    to destroy excess borohydride.
  • Workup: Concentrate MeOH under reduced pressure. Extract residue with Ethyl Acetate (

    
    ).[2] Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Usually sufficiently pure (

    
    ). If necessary, flash chromatography (Silica, 10-20% EtOAc/Hexane).[2][5]
    

Protocol B: Asymmetric Transfer Hydrogenation (ATH)[8][9]

Objective: Enantioselective synthesis of



Mechanism: This protocol utilizes the Noyori-Ikariya mechanism.[1] The electron-deficient nature of the difluoroketone makes it an excellent substrate for Ru-catalyzed transfer hydrogenation, often reacting faster than non-fluorinated analogs.[1][2]

Reagents & Catalyst System
  • Catalyst:

    
     (for 
    
    
    -alcohol) or
    
    
    (for
    
    
    -alcohol).
    • Load:

      
      .
      
  • Hydrogen Source: Formic Acid / Triethylamine (

    
     azeotrope) is preferred over Isopropanol for fluorinated ketones to prevent the reverse reaction (Oppenauer oxidation).
    
  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Procedure
  • Catalyst Activation: In a Schlenk flask under

    
    , dissolve the Ru-catalyst (
    
    
    ) in the Formic Acid/TEA azeotrope (
    
    
    ) and DCM (
    
    
    ). Stir for 10 min.
    • Visual Check: Solution should turn deep orange/red.

  • Substrate Addition: Add 1-(2,5-difluorophenyl)-2,2-difluoroethanone (

    
    ) in one portion.
    
  • Reaction: Stir at

    
     for 12–24 hours.
    
    • Critical Control: Do not heat above

      
      . The 
      
      
      group is sensitive to elimination (defluorination) under thermal stress in basic media.
  • Workup: Dilute with water (

    
    ) and extract with DCM (
    
    
    ).
  • Purification: Pass through a short pad of silica gel to remove the Ru catalyst. Evaporate solvent.[6]

Catalytic Cycle Visualization

CatalyticCycleRu_ClPre-catalystRu-Cl(TsDPEN)Ru_HActive HydrideRu-H(TsDPEN)Ru_Cl->Ru_HHCOOH/TEA- CO2, - HClTSTransition State(Concerted H-Transfer)Ru_H->TS+ Substrate (Ketone)Ru_Amido16e- Ru-Amido SpeciesTS->Ru_AmidoRelease Product(Chiral Alcohol)Ru_Amido->Ru_H+ HCOOHRegenerationCH-pi interaction between\np-cymene and difluorophenyl ring\ndirects enantioselectivityCH-pi interaction betweenp-cymene and difluorophenyl ringdirects enantioselectivity

Figure 2: The Ru-ATH catalytic cycle.[1] The hydride transfer is concerted, with the amine proton of the ligand assisting in carbonyl polarization.[2]

Analytical Validation (Self-Validating Systems)[1]

NMR Characterization

The fluorine atoms provide a built-in diagnostic tool.[1]

  • 
     NMR (Ketone): 
    
    
    (triplet,
    
    
    ) for the
    
    
    proton.
  • 
     NMR (Alcohol):  The 
    
    
    triplet shifts upfield (
    
    
    ). A new signal appears for the
    
    
    proton (ddd, due to coupling with
    
    
    and
    
    
    ).
  • 
     NMR: 
    
    • Ketone: Singlet or doublet (if coupled) around

      
       to 
      
      
      (
      
      
      ).
    • Alcohol: The

      
       signals often become diastereotopic (AB system) due to the adjacent chiral center, appearing as two distinct multiplets.[2]
      
Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Chiralcel OD-H or AD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
    .[2]
    
  • Expected Result: Racemic mix shows two peaks (

    
    ); ATH product shows major peak 
    
    
    area.

Safety & Troubleshooting

Specific Hazards[1][2]
  • HF Generation: While rare in these mild reductions, thermal decomposition of

    
    -difluoroalcohols can release Hydrogen Fluoride (HF).[2] Always keep Calcium Gluconate gel nearby when working with fluorinated intermediates on a large scale.
    
  • Skin Absorption: Fluorinated aromatics often have enhanced lipophilicity, increasing skin absorption rates.[2] Double-gloving (Nitrile) is mandatory.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Substrate is hydrated.Stir substrate in dry MeOH with

sieves for 1h before adding

.
Low ee (Protocol B) Temperature too high.Maintain reaction at

.[1] Lower temp (

) increases ee but slows rate.
Defluorination side-products Reaction too basic.[1]Ensure the HCOOH:TEA ratio is maintained (5:2). Excess amine promotes elimination.
Broad NMR signals H-bonding/Hydrate mix.Run NMR in DMSO-

or add a drop of

to exchange OH protons.

References

  • Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][8] Accounts of Chemical Research, 30(2), 97–102.[2] Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[2] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[8] Journal of the American Chemical Society, 118(10), 2521–2522.[2] Link

  • Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011).[2] Efficient Access to Chiral Trifluoromethyl Alcohols via Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 15(5), 1052–1057.[2] Link(Note: Describes analogous trifluoro-systems, applicable to difluoro).

  • PubChem. (2025).[9] 2,2-Difluoroacetophenone Compound Summary. National Library of Medicine. Link

Reagents for synthesizing alpha-difluoromethyl benzyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of


-Difluoromethyl Benzyl Alcohols 

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

The


-difluoromethyl benzyl alcohol motif (

) has emerged as a critical bioisostere in modern drug discovery. The

group acts as a lipophilic hydrogen bond donor, capable of mimicking hydroxyl (

) or thiol (

) groups while significantly modulating

(increasing acidity of the adjacent alcohol) and metabolic stability.

However, the synthesis of this motif is non-trivial. Unlike the stable trifluoromethyl anion (


), the difluoromethyl anion (

) is thermodynamically unstable. It suffers from rapid

-elimination to form difluorocarbene (

), which leads to side reactions rather than the desired nucleophilic addition to aldehydes.

This guide details the three most reliable "field-proven" protocols to overcome this instability and selectively synthesize


-difluoromethyl benzyl alcohols. 

Mechanistic Landscape: The Anion-Carbene Tug-of-War

Success in this synthesis depends entirely on managing the equilibrium between the nucleophilic anion and the electrophilic carbene.

  • The Challenge: The proton on the

    
     group makes the anion prone to losing a fluoride ion.
    
  • The Solution: Use specific Lewis base activators or stabilizing auxiliary groups (sulfones) to "trap" the nucleophilic species long enough to react with the carbonyl.

G Reagent Reagent Source (TMS-CF2H or PhSO2CF2H) Anion Active Nucleophile [CF2H⁻] or [PhSO2CF2⁻] Reagent->Anion Activation (Base/F⁻) Carbene Difluorocarbene [:CF2] Anion->Carbene α-Elimination (-F⁻) Product Target Alcohol Ar-CH(OH)CF2H Anion->Product + ArCHO (Fast Trap) SideProducts Side Products (Cyclopropanes, Formates) Carbene->SideProducts Uncontrolled Reactivity

Figure 1: The Mechanistic Divergence. Success requires conditions that accelerate the "Fast Trap" pathway over the "Alpha-Elimination" pathway.

Protocol A: The "Hu" Modified Silane Method

Reagent: (Difluoromethyl)trimethylsilane (


)
Best For:  Rapid screening, high-throughput experimentation, and substrates sensitive to strong reduction.

Historically,


 was considered poor for this transformation compared to 

. The breakthrough (pioneered by the Jinbo Hu group) involves using specific Lewis bases that match the "hardness" of the silicon center without triggering immediate carbene formation.
Reagents & Materials
  • Substrate: Aryl Aldehyde (1.0 equiv)

  • Reagent:

    
     (1.5 equiv)
    
  • Activator:

    
     (20 mol%) or 
    
    
    
    (20 mol%)
  • Solvent: DMF or THF (Strictly Anhydrous)

  • Quench:

    
    
    
Step-by-Step Protocol
  • Preparation: Flame-dry a reaction vial and cool under Argon. Add the aryl aldehyde (1.0 mmol) and anhydrous DMF (

    
    ).
    
  • Reagent Addition: Add

    
     (
    
    
    
    ,
    
    
    ) via syringe. The solution should remain clear.
  • Activation (The Critical Step):

    • Option A (Standard): Add

      
       (
      
      
      
      ,
      
      
      ).
    • Option B (For unreactive aldehydes): Use

      
       (
      
      
      
      ) at
      
      
      then warm to RT.
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by TLC. You are looking for the disappearance of the aldehyde. Note: The intermediate is a silyl ether (

      
      ), which may have a different Rf than the final alcohol.
      
  • Desilylation/Workup: Add

    
     (
    
    
    
    ) and stir vigorously for 30 minutes. This cleaves the
    
    
    bond.
  • Extraction: Extract with

    
     (
    
    
    
    ), wash with brine, dry over
    
    
    , and concentrate.

Troubleshooting:

  • Issue: Low yield, presence of starting material.

  • Cause: Moisture in DMF killed the anion, or carbene formation was too fast.

  • Fix: Ensure DMF is

    
     water. Switch activator to 
    
    
    
    (solid) which can sometimes favor the addition over decomposition in specific substrates.

Protocol B: The Sulfone "Julia-Type" Strategy

Reagent: Difluoromethyl phenyl sulfone (


)
Best For:  Large-scale synthesis, robust reliability, and substrates prone to side reactions with carbenes.

This is a two-step sequence. The sulfonyl group stabilizes the anion (


), completely preventing carbene formation. The sulfonyl group is then removed reductively.
Phase 1: Nucleophilic Addition
  • Setup: Dissolve

    
     (1.1 equiv) and Aryl Aldehyde (1.0 equiv) in THF/HMPA (10:1) or THF alone. Cool to 
    
    
    
    .[1][2]
  • Deprotonation: Add

    
     (
    
    
    
    ) dropwise. The sulfone is deprotonated and immediately attacks the aldehyde.
  • Workup: Quench with sat.

    
    .[3] Extract and purify the intermediate sulfonyl alcohol (
    
    
    
    ).
Phase 2: Reductive Desulfonylation (Mg-Mediated)

Note: Traditional


 amalgam methods are obsolete due to toxicity. The Magnesium/Methanol route is the modern standard.
  • Reaction: Dissolve the sulfonyl alcohol intermediate in anhydrous Methanol (

    
    ).
    
  • Reagent: Add Magnesium turnings (

    
    ) and a catalytic amount of 
    
    
    
    (optional, activates Mg) or simply use mechanically activated Mg.
  • Temperature: Stir at

    
     to RT. The reaction is exothermic and generates 
    
    
    
    gas (ensure venting).
  • Completion: The reaction cleaves the

    
     bond, replacing the sulfone with Hydrogen, leaving the 
    
    
    
    group intact.

Protocol C: The "In-Situ" Three-Component System

Reagents:


 + 

(Sodium benzenesulfinate) Best For: Avoiding the synthesis/handling of expensive

.

This modern approach generates the sulfone reagent in situ and reacts it with the aldehyde in one pot.

Workflow
  • Mix: Aldehyde (

    
    ), 
    
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ) in DMF.
  • Mechanism:

    
     generates difluorocarbene, which is trapped by the sulfinate anion to form 
    
    
    
    in situ.
  • Reaction: The in situ anion attacks the aldehyde.

  • Desulfonylation: Perform the Mg/MeOH step as described in Protocol B.

Comparative Data & Selection Guide

FeatureTMS-CF2H (Hu) Sulfone (PhSO2CF2H) In-Situ (TMS-CF2Br)
Step Count 1 Step (Direct)2 Steps (Addition + Red.)2 Steps (Hybrid)
Atom Economy HighLow (Loss of PhSO2)Medium
Cost High (Reagent cost)MediumLow (Commodity reagents)
Reliability Moderate (Moisture sensitive)Very High High
Carbene Risk High (Requires control)None (Anion stabilized)Managed
Scale-Up Difficult (>10g hard)Excellent Good

Advanced Considerations: Enantioselectivity

Direct catalytic enantioselective nucleophilic difluoromethylation of aldehydes is not yet a mature technology . Most reported catalytic methods (e.g., chiral quaternary ammonium salts) yield low ee (<60%) or have narrow substrate scope.

Recommended Strategy for Chiral Targets:

  • Enzymatic Resolution: Synthesize the racemic alcohol using Protocol B. Use Lipase PS (Amano) or CAL-B for kinetic resolution via acetylation. This is the industrial gold standard.

  • Chiral Auxiliaries: Use

    
    -tert-butylsulfinyl imines (Ellman's auxiliary) instead of aldehydes if the target allows for an amine intermediate, which can sometimes be converted (though difficult).
    
  • Chiral HPLC: For early-stage discovery, separate the racemate via SFC (Supercritical Fluid Chromatography) on a Chiralpak AD-H or OD-H column.

References

  • Prakash, G. K. S., & Hu, J. (2005). Nucleophilic Difluoromethylation of Carbonyl Compounds with Difluoromethyl Phenyl Sulfone.[3]Angewandte Chemie International Edition . Link

  • Zhao, Y., Huang, W., Zheng, J., & Hu, J. (2011).[1] Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature.[1]Organic Letters . Link

  • Ni, C., & Hu, J. (2014). Recent Advances in Nucleophilic Fluoroalkylation.[2][3]Chemical Reviews . Link

  • Li, Y., & Hu, J. (2005). Magnesium-Mediated Reductive Desulfonylation: A Mild and Practical Method for the Synthesis of Difluoromethyl Alcohols.Journal of Fluorine Chemistry . Link

  • Echeverria, P. G., et al. (2016). Industrial Applications of Reagents for Difluoromethylation.[4][5][6]Organic Process Research & Development . Link

Sources

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Utilization of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol in Agrochemical Discovery

Part 1: Executive Summary & Strategic Value

In the landscape of modern agrochemical synthesis, the incorporation of fluorinated motifs is non-negotiable for optimizing metabolic stability and lipophilicity. This compound represents a high-value "chimeric" building block.[1][2][3] It combines the electron-deficient 2,5-difluorophenyl ring (common in broad-spectrum fungicides) with a difluoromethyl carbinol tail.[2][3]

This specific alcohol acts as a critical intermediate for two major classes of active ingredients (AIs):[1]

  • Next-Generation Triazoles: Where the

    
    -difluoro group blocks metabolic oxidation at the alkyl chain, extending field half-life.[2][3]
    
  • SDHI (Succinate Dehydrogenase Inhibitor) Linkers: Serving as a bioisostere for ethyl linkers, altering the steric profile and dipole moment to enhance binding affinity in fungal active sites.

This guide provides a validated protocol for the synthesis of this intermediate and its downstream activation for etherification or nucleophilic substitution.

Part 2: Chemical Profile & Safety

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₆F₄O
Molecular Weight 194.13 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, EtOAc; Low solubility in water
Stability Stable under N₂; Hydroscopic (store in desiccator)
Hazards Irritant (Skin/Eye); Potential organofluorine toxicity

Part 3: Validated Synthesis Protocol

While reduction of the corresponding ketone (2,2-difluoro-1-(2,5-difluorophenyl)ethanone) is possible, the precursor is often expensive or unavailable.[1][2][3] The most robust, scalable method for research applications is the Nucleophilic Difluoromethylation of 2,5-Difluorobenzaldehyde .[1]

Methodology: Ruppert-Prakash Difluoromethylation

This protocol utilizes (Difluoromethyl)trimethylsilane (TMS-CHF₂) as a nucleophilic source of the difluoromethyl group, activated by a fluoride source.

Reagents:

  • Substrate: 2,5-Difluorobenzaldehyde (CAS: 2646-90-4)[3][4][5]

  • Reagent: (Difluoromethyl)trimethylsilane (TMS-CHF₂) (CAS: 65864-64-4)[2][3]

  • Catalyst: Tetrabutylammonium triphenyldifluorosilicate (TBAT) or CsF

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: 1M HCl

Step-by-Step Procedure:

  • Setup (Inert Atmosphere):

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to 0°C using an ice/water bath.

  • Reagent Addition:

    • Charge the flask with 2,5-Difluorobenzaldehyde (10.0 mmol, 1.42 g) and anhydrous THF (50 mL).[1]

    • Add TMS-CHF₂ (12.0 mmol, 1.66 g) via syringe. Note: TMS-CHF₂ is volatile; handle with chilled syringes.[2][3]

  • Initiation:

    • Add TBAT (0.5 mmol, 270 mg) in one portion.

    • Observation: The reaction may exotherm slightly. The solution typically turns yellow.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check conversion via TLC (20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the silyl ether intermediate (Rf ~0.8).[1]

  • Desilylation (Hydrolysis):

    • Add 1M HCl (20 mL) to the reaction mixture and stir vigorously for 1 hour at room temperature. This cleaves the O-Si bond to reveal the free alcohol.[2][3]

  • Workup & Isolation:

    • Dilute with Diethyl Ether (Et₂O, 50 mL).

    • Wash the organic layer with Saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       15% EtOAc in Hexanes.
      
    • Yield: Expect 85-92% isolated yield (approx. 1.7 g).

Part 4: Quality Control & Validation

To ensure the material is suitable for downstream coupling, verify against these parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.05 (m, 3H, Aromatic),[1]
      
    • 
       5.80 (td, J = 56.0, 4.5 Hz, 1H, -CHF ₂),[1]
      
    • 
       5.15 (m, 1H, -CH OH),[1]
      
    • 
       2.80 (d, 1H, -OH).[1]
      
    • Key Feature: The CHF₂ proton appears as a distinct triplet of doublets centered around 5.8 ppm with a large geminal coupling constant (J ~56 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • 
       -118.5 (m, 1F, Ar-F),[1][2][3]
      
    • 
       -125.2 (m, 1F, Ar-F),[1][2][3]
      
    • 
       -127.0 to -130.0 (m, 2F, -CHF ₂, diastereotopic nature may cause splitting).[1]
      

Part 5: Downstream Application Protocols

Once synthesized, the alcohol is rarely the final product.[1] It is typically activated for coupling.

Workflow A: Activation to Mesylate (Leaving Group)

For nucleophilic substitution reactions (e.g., attaching a triazole or pyrazole).

  • Dissolve alcohol (1 eq) in DCM at 0°C.

  • Add Et₃N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir 2h. Wash with water.

  • Note: The difluoromethyl group adjacent to the reaction center slows down S_N2 reactions due to electron withdrawal. Use stronger nucleophiles or higher temperatures in the subsequent step.

Workflow B: Ether Synthesis (Williamson Ether)

For creating ether-bridged fungicides.

  • Dissolve alcohol in DMF.

  • Add NaH (1.2 eq) at 0°C to form the alkoxide.

  • Add the electrophile (e.g., substituted benzyl bromide).

  • Critical: The acidity of the hydroxyl proton is enhanced by the CHF₂ group (pKa ~12-13 vs 16 for ethanol), making the alkoxide less nucleophilic but easier to form.[1]

Part 6: Visualizing the Workflow

The following diagram illustrates the synthesis and two primary downstream pathways.

G Start 2,5-Difluorobenzaldehyde (CAS: 2646-90-4) Intermediate Silyl Ether Intermediate Start->Intermediate Nucleophilic Addition Reagent TMS-CHF2 TBAT (Cat.) Reagent->Intermediate Target 1-(2,5-Difluorophenyl)- 2,2-difluoroethan-1-ol Intermediate->Target Acid Hydrolysis (HCl) PathA Mesylation (MsCl, Et3N) Target->PathA PathB Etherification (NaH, R-Br) Target->PathB ProductA Active Electrophile (Mesylate) PathA->ProductA Activation ProductB Ether-Linked Fungicide Analog PathB->ProductB Coupling

Caption: Synthesis workflow from aldehyde precursor to activated agrochemical intermediates via Ruppert-Prakash difluoromethylation.

Part 7: References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.[1]

  • Ni, C., & Hu, J. (2016).[1] Recent Advances in Controlled Difluoromethylation Reactions. Synthesis, 48(1), 1-19.[1]

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[2][3] Journal of Fluorine Chemistry, 167, 16-29.[1]

  • PubChem Compound Summary. (2025). 2,5-Difluorobenzaldehyde (CAS 2646-90-4).[1][2][3][4][5] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. When fluorine is introduced into a chiral molecule, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles. The chiral alcohol, 1-(2,5-difluorophenyl)-2,2-difluoroethanol, represents a valuable building block for the synthesis of complex pharmaceutical agents. Its structural motifs are found in various bioactive molecules, and the ability to produce it in an enantiomerically pure form is critical for the development of safer and more effective drugs.

This guide provides detailed protocols for the enantioselective synthesis of chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol, targeting researchers, scientists, and drug development professionals. We will explore two powerful and complementary methodologies: the well-established Corey-Bakshi-Shibata (CBS) asymmetric reduction and a highly selective biocatalytic approach using ketoreductases.

Strategic Approaches to Enantioselective Synthesis

The primary route to chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol is the asymmetric reduction of the prochiral ketone, 2',5'-difluoro-2,2-difluoroacetophenone. The choice between chemical and biocatalytic methods will depend on factors such as scale, desired enantiomer, and available resources.

Caption: Overview of synthetic strategies for chiral 1-(2,5-difluorophenyl)-2,2-difluoroethanol.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[5]

Causality Behind Experimental Choices

The success of the CBS reduction hinges on the precise orchestration of the components in a chiral pocket. The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, forms a complex with borane. This complex then coordinates to the ketone's carbonyl oxygen. Steric interactions between the ketone's substituents and the catalyst's chiral framework force the ketone to adopt a specific orientation, exposing one of its prochiral faces to an intramolecular hydride delivery from the coordinated borane.[6] This directed transfer ensures the formation of one enantiomer in high excess.

Caption: Simplified workflow of the CBS reduction mechanism.

Experimental Protocol: CBS Reduction

This protocol is an adapted procedure for the synthesis of (S)-1-(2,5-difluorophenyl)-2,2-difluoroethanol based on established CBS reduction methodologies for aromatic ketones.

Materials:

  • 2',5'-difluoro-2,2-difluoroacetophenone

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.5-1.0 mL, 0.5-1.0 mmol, 5-10 mol%). Dilute the catalyst with anhydrous THF (20 mL).

  • Cooling and Borane Addition: Cool the flask to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve 2',5'-difluoro-2,2-difluoroacetophenone (1.92 g, 10.0 mmol) in anhydrous THF (10 mL). Cool the reaction flask containing the catalyst-borane complex to -20 °C. Add the solution of the ketone dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl (10 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral alcohol.

ParameterRecommended ValueRationale
Catalyst (R)-(-)-2-Methyl-CBS-oxazaborolidineProvides high enantioselectivity for the (S)-alcohol.
Catalyst Loading 5-10 mol%Balances reaction rate and cost-effectiveness.
Reducing Agent Borane-dimethyl sulfideA stable and commercially available source of borane.
Solvent Anhydrous THFAprotic and effectively solubilizes reactants.
Temperature -20 °CLower temperatures generally enhance enantioselectivity.
Expected Yield >90%Based on reductions of similar aromatic ketones.
Expected ee >95%CBS reductions are known for high enantiomeric excess.

Method 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[7] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with exceptional enantio- and regioselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH).[8]

Causality Behind Experimental Choices

The high selectivity of enzymatic reductions stems from the intricate three-dimensional structure of the enzyme's active site. The substrate, 2',5'-difluoro-2,2-difluoroacetophenone, binds within this chiral pocket in a specific orientation dictated by a network of non-covalent interactions. A hydride, delivered from a cofactor (typically NADH or NADPH), is then transferred to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is often employed to recycle the expensive cofactor, making the process economically viable.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Purification Protocols & Troubleshooting for Difluoromethyl Carbinols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol . This guide addresses the unique challenges posed by the difluoromethyl (


) group and the electron-deficient aromatic ring.

Compound Profile:

  • Chemical Structure: A secondary alcohol flanked by a 2,5-difluorophenyl group and a difluoromethyl moiety.

  • Key Challenge: The electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl proton (

    
    ) and alters the lipophilicity (
    
    
    
    ), making standard purification protocols for non-fluorinated alcohols inefficient.
  • Primary Impurities:

    • Ketone Precursor: 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-one (incomplete reduction).

    • Defluorinated Byproducts: Over-reduction leading to ethyl or monofluoromethyl analogs.

    • Enantiomer: The (R) or (S) isomer (if chiral purity is required).

Module A: Chemical Purity (Removal of Synthesis Byproducts)

Decision Matrix: Distillation vs. Chromatography

Use the following logic flow to determine the optimal purification route for your crude mixture.

PurificationDecision Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hexane:EtOAc 8:2) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Ketone Ketone Precursor (Large Rf difference) ImpurityType->Ketone Unreacted SM Trace Trace / Baseline Impurities ImpurityType->Trace Clean Conversion Scale Batch Scale? Ketone->Scale Distill High Vacuum Distillation (< 1 mmHg) Trace->Distill High Purity Req. Scale->Distill > 10g Column Flash Chromatography (Gradient Elution) Scale->Column < 10g

Figure 1: Decision matrix for selecting the primary purification method based on impurity profile and scale.

Protocol A1: High-Vacuum Distillation (Recommended for >10g)

Due to the high boiling point of the difluorophenyl ring system (analogous to 2,2-difluoro-1-phenylethanol, bp ~215°C at atm), atmospheric distillation will cause decomposition.

  • Setup: Short-path distillation head with a cow receiver.

  • Vacuum: High vacuum is mandatory (

    
     mmHg).
    
  • Temperature Ramp:

    • Bath: Start at 80°C, ramp slowly to 140°C.

    • Vapor: Expect product fraction around 95-110°C at 0.5 mmHg (estimated based on analogs).

  • Troubleshooting:

    • Issue: Product solidifies in the condenser.

    • Fix: Use a warm water loop (40°C) in the condenser instead of cold water. This compound likely has a melting point near RT.[1]

Protocol A2: Flash Column Chromatography

The


 group makes the alcohol a Hydrogen Bond Donor (HBD) but a poor acceptor. The ketone impurity is a Hydrogen Bond Acceptor (HBA). This contrast allows for excellent separation on silica.
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient Hexane/Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • Visualization: UV (254 nm) is strong due to the aromatic ring. Phosphomolybdic Acid (PMA) stain is effective for the alcohol.

  • Rf Values (Approximate in 8:2 Hex/EtOAc):

    • Ketone: ~0.65

    • Target Alcohol: ~0.35 (Trails slightly due to acidity)

Module B: Chiral Purity (Enantiomeric Resolution)

If your application requires a single enantiomer (e.g., for kinase inhibitor binding studies), chemical synthesis usually yields a racemate. Enzymatic Kinetic Resolution (EKR) is the industry standard for fluorinated ethanols.

Mechanism: Lipase-Catalyzed Acylation

Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective for the (R)-enantiomer of secondary alcohols, converting it to an acetate, while leaving the (S)-alcohol untouched.

KineticResolution Racemate Racemic Alcohol (R/S Mixture) Reaction Enzymatic Transesterification Racemate->Reaction Reagents Vinyl Acetate (Acyl Donor) + CAL-B (Immobilized) Reagents->Reaction Products Mixture: (R)-Acetate + (S)-Alcohol Reaction->Products Sep Column Chromatography Products->Sep R_Acetate (R)-Acetate (Low Polarity) Sep->R_Acetate S_Alcohol (S)-Alcohol (High Polarity) Sep->S_Alcohol

Figure 2: Workflow for the kinetic resolution of the racemic fluorinated alcohol using CAL-B.

Step-by-Step Protocol
  • Solvent: Dissolve crude alcohol (1.0 eq) in anhydrous MTBE or Toluene (0.1 M concentration).

  • Enzyme: Add Novozym 435 (Immobilized CAL-B) at 20-50% w/w relative to substrate.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). The byproduct is acetaldehyde (volatile), driving the equilibrium.

  • Incubation: Shake at 30-40°C for 24-48 hours.

  • Monitoring: Monitor by Chiral HPLC (see Table 1). Stop when conversion reaches 50%.

  • Workup: Filter off the enzyme (can be reused). Concentrate the filtrate.

  • Separation: The (R)-acetate is much less polar than the (S)-alcohol. Separate via short silica plug (Hexane/EtOAc 9:1).

Table 1: Analytical Methods for Chiral Purity

ParameterConditionNotes
Column Chiralcel OD-H or AD-HPolysaccharide phases work best for phenyl ethanols.
Mobile Phase Hexane : IPA (90:10 to 95:5)Low IPA is needed due to high lipophilicity of fluorine.
Flow Rate 0.5 - 1.0 mL/minLower flow improves resolution of fluorinated isomers.
Detection UV @ 254 nm2,5-Difluoro ring has strong absorption.

Troubleshooting & FAQs

Q1: My NMR shows a confusing triplet around 5.8 ppm. Is this an impurity?

A: Likely not. This is the characteristic signal of the difluoromethyl proton (


).
  • Pattern: It appears as a triplet of doublets (or just a triplet) with a massive coupling constant (

    
    ).
    
  • Verification: Run a

    
    -decoupled 
    
    
    
    NMR. If the triplet collapses to a singlet (or doublet if coupled to the adjacent CH), it is the
    
    
    group.
Q2: The yield after distillation is lower than expected. Where did it go?

A: Two possibilities:

  • Volatility: If your vacuum was too strong (<0.1 mmHg) and the trap wasn't cold enough, the product may have bypassed the receiver.

  • Retro-Aldol/Elimination: In the presence of trace base and heat, fluorinated alcohols can undergo elimination to form styrenes. Ensure the pot residue is neutral before heating.

Q3: Can I use acid-base extraction to purify this?

A: Use with caution.

  • The

    
     of the alcohol is ~12 (acidic for an alcohol, but weak generally).
    
  • It will deprotonate with strong bases (NaOH), forming a water-soluble alkoxide.

  • Protocol: Dissolve in Et2O, extract with 1M NaOH. The alcohol goes into the water. Wash organic layer (removes neutral ketone). Acidify aqueous layer (HCl) and extract back into Et2O.

  • Risk: Strong base can cause defluorination or elimination. Test on a small scale (100mg) first.

References

  • Synthesis & Properties of Difluoroethanols

    • Source: EPA CompTox Chemicals Dashboard. (2025). "2,2-difluoro-1-phenylethanol Properties."
    • URL:[Link]

  • Kinetic Resolution of Fluorinated Alcohols

    • Source: de Mattos, M. C., & Gardossi, L. (2014). "Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates.
    • URL:[Link]

  • Difluorination Chemistry Context

    • Source: Beilstein J. Org. Chem. (2024).[2] "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives."

    • URL:[Link]

  • General Physical Properties (Analogous)

    • Source: PubChem. (2025).[3] "2,2-Difluoroethan-1-ol Compound Summary."

    • URL:[Link]

For further assistance, please contact the Fluorine Chemistry Division quoting Ticket ID CHEM-SUP-8829.

Sources

Technical Support Center: Purification of Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges in the synthesis and purification of fluorinated alcohols. Fluorinated alcohols are critical building blocks in medicinal chemistry and materials science, prized for their unique properties that can enhance bioavailability, metabolic stability, and binding affinity of molecules.[1] However, their synthesis is often accompanied by the formation of stubborn impurities that can be challenging to remove.

This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and professionals in the field.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during the purification of your fluorinated alcohol product.

Issue 1: Presence of Water in the Final Product

Symptom: You've completed your synthesis and initial workup, but analytical data (e.g., Karl Fischer titration, ¹H NMR) indicates a significant amount of water remains in your fluorinated ethanol product.

Causality and Solution:

Water is a common impurity, often introduced from reagents, solvents, or atmospheric moisture. In the case of ethanol and its fluorinated analogues, its removal is complicated by the formation of azeotropes—mixtures that have a constant boiling point and composition, making separation by simple distillation impossible.[2] For instance, ethanol and water form a well-known azeotrope at approximately 95.6% ethanol by volume.[2]

Here are two effective methods to remove water from your fluorinated ethanol:

Method 1: Drying with Molecular Sieves

Molecular sieves are aluminosilicate materials with precisely sized pores that selectively adsorb molecules.[3] For drying ethanol, 3Å (Angstrom) molecular sieves are ideal because their pores are large enough to trap small water molecules but too small for the larger ethanol molecules to enter.[4][5][6][7]

Experimental Protocol: Drying with 3Å Molecular Sieves

  • Activation of Sieves: Before use, activate the 3Å molecular sieves by heating them in a laboratory oven at a temperature of at least 250°C for several hours under a vacuum or with a flow of dry nitrogen.[5] This removes any pre-adsorbed water.

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add your crude fluorinated ethanol.

  • Drying: Add the activated 3Å molecular sieves (typically 10-20% of the solvent weight) to the flask.

  • Agitation: Gently stir or swirl the mixture. The drying process can take several hours to overnight, depending on the amount of water present.

  • Separation: Carefully decant or filter the dried fluorinated ethanol from the molecular sieves.

  • Storage: Store the dried product over fresh, activated molecular sieves to prevent re-adsorption of atmospheric moisture.[5]

Method 2: Azeotropic Distillation

Azeotropic distillation is a technique where another component, called an entrainer, is added to the mixture to form a new, lower-boiling azeotrope with one or more of the initial components.[8] This new azeotrope is then removed by distillation. For ethanol-water mixtures, benzene or toluene have historically been used as entrainers.[8][9]

Experimental Protocol: Azeotropic Distillation with an Entrainer (e.g., Toluene)

  • Setup: Assemble a distillation apparatus with a Dean-Stark trap.

  • Charge the Flask: To the distillation flask, add your crude fluorinated ethanol and the entrainer (e.g., toluene).

  • Heating: Heat the mixture to boiling.

  • Azeotrope Removal: The ternary azeotrope of fluorinated ethanol, water, and toluene will distill over and collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases: an organic phase (toluene and some fluorinated ethanol) and an aqueous phase.

  • Recycling: The upper organic layer in the Dean-Stark trap is returned to the distillation flask, while the lower aqueous layer is removed.

  • Completion: The distillation is complete when no more water collects in the trap. The dried fluorinated ethanol remains in the distillation flask.

Issue 2: Unreacted Starting Materials and Byproducts from Fluorination Reactions

Symptom: Your final product is contaminated with unreacted starting materials (e.g., the corresponding alkyl halide) or byproducts from the fluorination reaction (e.g., elimination products). This is often observed in reactions like the Swarts reaction, which converts alkyl chlorides or bromides to alkyl fluorides.[10]

Causality and Solution:

Fluorination reactions, such as those employing reagents like DAST or Deoxo-Fluor, can be sensitive and lead to side reactions like elimination, especially with secondary or sterically hindered alcohols.[11] The Swarts reaction, while effective for producing alkyl fluorides, may not go to completion, leaving unreacted alkyl halides.[12][13][14][15]

Method: Fractional Distillation

Fractional distillation is a powerful technique for separating components of a liquid mixture that have different boiling points.[16] This is particularly useful for separating the desired fluorinated alcohol from less volatile starting materials or more volatile byproducts.

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Charge the Flask: Add the crude reaction mixture to the distillation flask.

  • Heating: Gently heat the flask. The component with the lowest boiling point will vaporize first.

  • Separation in the Column: As the vapor rises through the fractionating column, it will cool, condense, and re-vaporize multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component.

  • Collection: Collect the fractions that distill over at specific temperature ranges. The desired fluorinated alcohol will be collected at its characteristic boiling point.

  • Analysis: Analyze each fraction (e.g., by GC or NMR) to determine its purity.

Issue 3: Presence of Diethyl Ether as a Byproduct

Symptom: You detect the presence of diethyl ether in your fluorinated ethanol product, often confirmed by GC-MS analysis.[17]

Causality and Solution:

Diethyl ether can form as a byproduct during the synthesis of ethanol, particularly in acid-catalyzed dehydration reactions.[18][19] If your synthesis of fluorinated ethanol starts from a precursor that was synthesized via an ethanol-based route, ether impurities may carry over.[20][21]

Method: Extractive Distillation

Extractive distillation involves adding a high-boiling, non-volatile solvent to the mixture to alter the relative volatilities of the components, making their separation easier.[22]

Experimental Protocol: Extractive Distillation

  • Solvent Selection: Choose a solvent in which the components of the mixture have different solubilities. For separating diethyl ether from ethanol, a polar solvent can be effective.

  • Setup: Use a distillation column with a feed point for the extractive solvent above the feed point of the mixture.

  • Distillation: Introduce the crude fluorinated ethanol/ether mixture into the column. The extractive solvent is fed continuously near the top of the column.

  • Separation: The extractive solvent will selectively interact with the more polar fluorinated ethanol, increasing its effective boiling point and causing it to move down the column. The less polar diethyl ether will be more volatile and will distill over the top.

  • Recovery: The purified fluorinated ethanol is recovered from the bottom of the column, mixed with the extractive solvent. A second distillation is then required to separate the fluorinated ethanol from the high-boiling extractive solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my fluorinated ethanol synthesis?

A1: The most common impurities include:

  • Water: Often present from reagents and the atmosphere.[11]

  • Unreacted Starting Materials: Such as the corresponding alkyl halide in a Swarts-type reaction.[12]

  • Reaction Byproducts: These can include elimination products (alkenes) if using deoxyfluorination reagents, or ethers formed under acidic conditions.[11][23]

  • Residual Solvents: Solvents used in the reaction or workup that are not completely removed.

Q2: How can I analyze the purity of my fluorinated ethanol?

A2: A combination of analytical techniques is often necessary for a complete impurity profile:[24]

  • Gas Chromatography (GC): Excellent for separating and quantifying volatile impurities.[17][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information and can be used for quantitative analysis.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) to identify unknown impurities.[26]

  • Karl Fischer Titration: The gold standard for accurately determining water content.

Q3: My fluorination reaction is giving a low yield. What should I check first?

A3:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents. Many fluorinating reagents are highly sensitive to moisture.[11]

  • Reagent Quality: Verify the activity of your fluorinating agent. Some reagents can degrade over time.

  • Reaction Temperature: Temperature control is often critical in fluorination reactions. Running the reaction at too high a temperature can lead to side reactions and decomposition.[27]

Q4: Are there any safety precautions I should take when working with fluorinating agents?

A4: Absolutely. Many fluorinating agents are highly reactive and can be hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Quenching: Be extremely careful when quenching the reaction. Some reagents react violently with water.[11] Always add the reaction mixture slowly to the quenching solution at a low temperature.

Visualizing the Purification Workflow

Below is a generalized workflow for the purification of a crude fluorinated ethanol product.

PurificationWorkflow Crude Crude Fluorinated Ethanol Initial_Analysis Initial Purity Analysis (GC, NMR) Crude->Initial_Analysis Characterize Impurities Water_Removal Water Removal Initial_Analysis->Water_Removal Water > 0.5% Byproduct_Removal Byproduct & Starting Material Removal Initial_Analysis->Byproduct_Removal Water < 0.5% Water_Removal->Byproduct_Removal Dried Product Final_Analysis Final Purity Analysis Byproduct_Removal->Final_Analysis Purified Fractions Final_Analysis->Byproduct_Removal Repurify if needed Pure_Product Pure Fluorinated Ethanol Final_Analysis->Pure_Product Meets Specifications

Caption: A typical workflow for purifying crude fluorinated ethanol.

References

  • W.R. Grace. (2021, March 26).
  • Wikipedia.
  • Molecular Sieve for Ethanol Dehydr
  • Medium. (2015, July 29).
  • Echemi. (2022, February 21). A Guide to Drying Ethanol with Molecular Sieves.
  • ChemEnggHelp. (2021, March 5).
  • SNOWPEAK. (2024, August 1). How to Purify Ethanol with Molecular Sieve?.
  • Aidic. (2020, January 19).
  • Ciemme Srl. (2025, May 26). Azeotropes.
  • Scribd.
  • Google Patents.
  • Google Patents.
  • S
  • Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12.
  • Filo. (2025, December 8). Explain swart's reaction with an example.
  • YouTube. (2023, January 18). Swarts Reaction #12boardexam #neet#jeeadvanced #organicchemistryclass12.
  • Google Patents. US3095458A - Weak sulfuric acid process for converting ethyl ether to ethanol.
  • Science Info. (2023, August 22).
  • Benchchem.
  • Unlock the secrets of Diethyl Ether Synthesis today!. (2025, June 27).
  • Sciencemadness.org. (2011, February 2).
  • Benchchem.
  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • MATEC Web of Conferences. Diethyl Ether Production as a Substitute for Gasoline.
  • Google Patents.
  • Alfa Chemistry. (2018, August 29).
  • 7. ANALYTICAL METHODS.
  • Alfa Chemistry.
  • Benchchem.
  • American Chemical Society.
  • Benchchem.
  • PMC.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ACS Publications. (2006, January 25). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials | Environmental Science & Technology.
  • Quora. (2010, August 26).
  • Solvents Analysis of impurities in ethanol.
  • Google Patents.
  • Shimadzu. G331 Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection in Accordance with the Purity Test set by.
  • Benchchem.
  • LEAF by Lesaffre. (2023, November 20). Troubleshooting checklist for industrial ethanol production.
  • RCM Technologies. (2026, February 3).
  • "The synthesis and some characteristics of partly fluorinated alcohols on the basis of tetrafluoroethylene and hexafluoropropylene". (2004, February).
  • Aqua Home Supply. (2023, November 29).
  • Quench. (2025, December 26).
  • What type of treatment is the easiest way to remove fluoride from drinking w
  • Fluorinated alcohols: A Magic Medium for the Synthesis of Heterocyclic Compounds. (2025, August 5).
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • Reddit. (2014, October 18). If a paranoid person wanted to remove fluoride from their water via distillation, since Hexafluorosilicic acid's boiling point is 108.5 C, and water 100 C, wouldn't their efforts be near meaningless? : r/askscience.
  • PMC. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity.
  • CORA. (2017, April 10).

Sources

Technical Support Center: Stability of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol. This document provides in-depth information for researchers, scientists, and drug development professionals on the stability of this compound, particularly under basic conditions. Understanding its stability profile is critical for successful reaction design, optimization, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in the presence of a base?

The primary stability concern is degradation via a base-mediated elimination of hydrogen fluoride (HF). The electron-withdrawing effects of the four fluorine atoms (two on the phenyl ring and two on the ethyl group) increase the acidity of the hydroxyl proton, making it susceptible to deprotonation by a base. The resulting alkoxide can then facilitate the elimination of a fluoride ion from the adjacent difluoromethyl (-CF₂-) group, leading to the formation of a vinyl fluoride and other subsequent decomposition products.[1]

Q2: How does the choice of base affect the stability of the alcohol?

The strength and solubility of the base are critical factors. Strong, soluble bases like sodium hydride or potassium tert-butoxide can rapidly deprotonate the alcohol, initiating the degradation cascade.[1] Weaker bases or bases with low solubility in the reaction medium may offer a degree of kinetic stability, as the deprotonation and subsequent elimination will proceed more slowly.[1] For reactions requiring deprotonation, a careful selection of a base with a pKa just sufficient for alkoxide formation is recommended to minimize side reactions.

Q3: Can the reaction solvent influence the degradation rate?

Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF or THF can accelerate the degradation process.[1] This is because they can effectively solvate the polar transition state of the HF elimination reaction, thereby lowering the activation energy barrier.[1] In contrast, non-polar solvents such as hexanes may slow down the degradation.[1] The solubility of both the alcohol and the base in the chosen solvent is also a key determinant of the reaction rate.[1]

Q4: At what temperatures does significant degradation typically occur?

While specific temperature-stability data for this exact molecule is not widely published, it is a general principle that higher temperatures will accelerate the rate of elimination reactions. For sensitive substrates, it is always advisable to conduct initial trials at low temperatures (e.g., -78 °C or 0 °C) and slowly warm the reaction while monitoring for product formation and byproduct generation.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A combination of techniques is recommended for comprehensive monitoring:

  • ¹⁹F NMR: This is a highly sensitive method for detecting the release of free fluoride ions into the reaction medium, which is a direct indicator of HF elimination.[1] It can also be used to observe the disappearance of the starting material's fluorine signals and the appearance of new fluorine-containing byproducts.

  • ¹H NMR: Can be used to monitor the disappearance of the starting material and the appearance of new signals, such as those corresponding to vinyl protons in the elimination product.[1]

  • LC-MS/GC-MS: Ideal for identifying the parent compound and detecting the formation of degradation products, providing valuable information on their mass and structure.

  • TLC: A quick and effective way to visually monitor the progress of the reaction and the formation of byproducts in real-time.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound and basic reagents.

Observed Issue Potential Cause Recommended Solution(s)
Low or No Yield of Desired Product; Multiple Unidentified Spots on TLC Degradation of the starting alcohol via base-mediated HF elimination.1. Lower the Reaction Temperature: Begin the reaction at a low temperature (e.g., -78°C) and warm gradually.[2] 2. Change the Base: Switch to a weaker or less soluble base (e.g., K₂CO₃, Cs₂CO₃ instead of NaH or LDA). 3. Modify the Solvent: Use a less polar solvent to disfavor the polar elimination transition state (e.g., toluene or hexanes instead of THF or DMF).[1]
Reaction is Initially Clean but Yield Decreases Over Time or During Workup Slow degradation of the starting material or product under the reaction or workup conditions.1. Monitor Reaction Time: Use TLC or NMR to determine the optimal reaction time and quench the reaction promptly. 2. Neutralize Carefully: During aqueous workup, use a mild acidic solution (e.g., saturated NH₄Cl) to neutralize the base and prevent further degradation. 3. Minimize Exposure to Basic Conditions: If purification requires chromatography, consider adding a small amount of a neutral or slightly acidic modifier to the mobile phase if compatible.
Formation of a Brown or Dark-Colored Reaction Mixture Extensive decomposition and potential oligomerization of the unstable alkene byproduct formed after HF elimination.[1]This indicates severe degradation. The primary solution is to revisit the reaction conditions entirely. 1. Re-evaluate Base and Solvent Choice: Select a much milder base and/or a non-polar solvent. 2. Protect the Alcohol: If the subsequent reaction chemistry allows, consider protecting the alcohol functional group as a silyl ether before subjecting the molecule to basic conditions. The protecting group can be removed later under fluoride-mediated conditions.[3]
Visualizing the Degradation Pathway

The primary degradation route is hypothesized to be a base-mediated elimination. The following diagram illustrates this proposed mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination cluster_2 Step 3: Further Decomposition A This compound B Alkoxide Intermediate A->B + Base C Vinyl Fluoride Product (Unstable) B->C - F⁻ (Elimination) D Oligomers / Decomposition Products C->D

Caption: Proposed mechanism for base-mediated degradation.

Experimental Protocol: Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions.

Objective: To determine the rate and extent of degradation of the title compound in the presence of a selected base and solvent.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., THF, Toluene)

  • Base of choice (e.g., NaH, K₂CO₃, DBU)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve a known quantity of this compound and the internal standard in the anhydrous solvent.

  • Initial Sample (T=0): Withdraw an aliquot of the solution, quench it with the quenching solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and prepare for analysis (NMR, LC-MS). This serves as your baseline.

  • Reaction Initiation: Cool the reaction flask to the desired starting temperature (e.g., 0 °C). Add the selected base (typically 1.1-1.5 equivalents) to the stirred solution.

  • Time-Point Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 24 hr), withdraw aliquots from the reaction mixture. Immediately quench and process each aliquot as described in Step 2.[1]

  • Analysis: Analyze all samples by ¹H NMR, ¹⁹F NMR, and/or LC-MS.

    • In ¹H NMR, calculate the ratio of the starting alcohol to the internal standard to quantify its consumption over time.

    • In ¹⁹F NMR, look for the appearance of a signal corresponding to the fluoride ion and the disappearance of the starting material's signals.[1]

    • Use LC-MS to identify the masses of any new products formed.

Workflow for Stability Study

G start Start: Prepare Solution (Alcohol + Internal Standard in Solvent) t0 Take T=0 Aliquot start->t0 initiate Cool to Target Temp Add Base t0->initiate monitor Monitor at Time Intervals (T=15m, 30m, 1h, 2h...) initiate->monitor quench Quench Aliquot (e.g., aq. NH₄Cl) monitor->quench Take Aliquot end End: Determine Stability Profile monitor->end Reaction Complete analyze Analyze Samples (¹H NMR, ¹⁹F NMR, LC-MS) quench->analyze analyze->monitor Continue Monitoring

Caption: Workflow for conducting a time-course stability study.

References

  • Moura, F., et al. (2010). Base-Induced Instability of Fluorotelomer Alcohols. Available at: National Center for Biotechnology Information.[Link]

  • Shen, X., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Available at: National Center for Biotechnology Information.[Link]

  • Kaszab, T., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters.[Link]

  • Kaszab, T., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available at: National Center for Biotechnology Information.[Link]

  • Ni, Y-Q., et al. (2023). Base-Mediated α-gem-Difluoroalkenylations of Aldehydes and Ketones. Organic Letters.[Link]

  • U.S. EPA. pKa Data-driven Insights to Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. U.S. Environmental Protection Agency.[Link]

  • ResearchGate. (n.d.). Cycloaddition reactions of gem‐difluoroolefins. ResearchGate.[Link]

  • Ishihara, Y., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry.[Link]

  • ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate.[Link]

  • RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Royal Society of Chemistry.[Link]

  • ResearchGate. (2025). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. ResearchGate.[Link]

  • Shuklov, I. A., et al. (2015). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate.[Link]

  • Reddit. (2025). Need tips for developing my deoxyfluorination reaction. r/Chempros.[Link]

  • Wikipedia. (n.d.). Fluoroalcohol. Wikipedia.[Link]

  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.[Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. SIUE.[Link]

  • MDPI. (2026). Photocatalysis and Electro-Oxidation for PFAS Degradation: Mechanisms, Performance, and Energy Efficiency. MDPI.[Link]

  • Goss, K-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar.[Link]

  • Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.[Link]

  • Preprints.org. (2025). An Improved Flow-Through Photocatalysis Device for the Removal of Emerging Contaminants. Preprints.org.[Link]

  • WordPress. (n.d.). Specific Solvent Issues with Fluorination. WordPress.[Link]

  • ResearchGate. (2023). Photochemical degradation pathways and near-complete defluorination of chlorinated polyfluoroalkyl substances. ResearchGate.[Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.[Link]

  • ResearchGate. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate.[Link]

  • ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. ScienceDirect.[Link]

  • Fiveable. (2025). Fluoride-Mediated Deprotection Definition. Fiveable.[Link]

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Validation & Comparative

Comparative Analytical Guide: NMR Characterization of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of bioisosteres for drug discovery, the 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol scaffold represents a critical intermediate. The incorporation of the difluoromethyl (


) group acts as a lipophilic hydrogen bond donor/acceptor mimic, modulating metabolic stability and potency.

However, the analytical characterization of this molecule presents unique challenges compared to its non-fluorinated analogs. The presence of a chiral center at the


-position renders the adjacent gem-difluoro protons and fluorine atoms diastereotopic , creating complex second-order coupling patterns often misinterpreted as impurities.

This guide provides a comparative analysis of the NMR performance of this fluorinated scaffold against its non-fluorinated and ketonic precursors, offering a self-validating protocol for structural confirmation.

Comparative Analysis: Spectral Performance & Resolution

To understand the "performance" of this molecule in an analytical context, we must compare its spectral resolution against its primary alternatives: the non-fluorinated analog (1-phenylethanol) and its synthetic precursor (the ketone).

Table 1: Comparative Spectral Features
FeatureTarget: 1-(2,5-F₂Ph)-2,2-F₂-ethanol Alternative A: 1-Phenylethanol Alternative B: Ketone Precursor
Complexity High (ABMX Spin Systems)Low (First-order multiplets)Medium (No chiral center*)
Key Marker (

H)

as distinct td or ddd (

Hz)
Methyl group doublet

singlet/triplet (downfield)
Chiral Impact Diastereotopic Fluorines (AB pattern in

F)
Enantiotopic protons (singlet/equivalent)Achiral (Equivalent Fluorines)
Reaction Monitoring Appearance of

multiplet
N/ADisappearance of C=O signal

Note: The ketone precursor (2,2-difluoro-1-(2,5-difluorophenyl)ethan-1-one) lacks the chiral center at C1, making the


 fluorines equivalent (homotopic), simplifying the spectrum significantly. The transition from "Simple Singlet/Triplet" to "Complex AB Pattern" is the primary indicator of successful reduction.

Experimental Protocol: Self-Validating Workflow

Objective: To resolve the diastereotopic fluorine couplings and confirm the integrity of the aromatic substitution pattern.

Sample Preparation Strategy
  • Solvent Choice: DMSO-

    
      is superior to 
    
    
    
    for this specific application.
    • Reasoning: DMSO slows the exchange of the hydroxyl proton, allowing observation of the

      
       vicinal coupling. This provides a "connectivity check" that validates the alcohol structure. 
      
      
      
      often leads to broad, exchange-averaged singlets for OH, losing vital structural data.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can cause viscosity broadening in fluorine-rich molecules.

Instrument Parameters
  • Probe: 5mm BBFO or TCI Cryoprobe (optimized for

    
     sensitivity).
    
  • Pulse Sequence:

    • 
      : Standard zg30 with extended acquisition time (AQ > 3s) to resolve small 
      
      
      
      couplings.
    • 
      : zg with proton decoupling (igated optional for integration accuracy).
      
    • Critical Step: Center the

      
       spectral window (SW) around -120 ppm to capture both aromatic and aliphatic fluorines without aliasing.
      

Spectral Interpretation & Data Analysis

The "Fluorine Fingerprint" ( NMR)

Unlike the non-fluorinated alternative, the


 spectrum provides the most rapid structural confirmation.
  • Aromatic Region (-110 to -140 ppm):

    • You will observe two distinct signals for the 2,5-difluorophenyl ring.

    • F-2 (ortho to alkyl chain): typically

      
       ppm (multiplet).
      
    • F-5 (meta to alkyl chain): typically

      
       ppm (multiplet).
      
  • Aliphatic Region (-125 to -135 ppm) – The Critical Differentiator:

    • Due to the chiral center at C1, the two fluorines at C2 (

      
       and 
      
      
      
      ) are diastereotopic .
    • Pattern: They do not appear as a doublet. They appear as an AB quartet (or AB part of an ABX system) with a massive geminal coupling constant (

      
       Hz).
      
Proton Assignments ( NMR in DMSO- )
PositionChemical Shift (

)
Multiplicity & Coupling Constants (Hz)Interpretation

(C2-H)

td or ddd (

,

)
The large 54 Hz splitting is diagnostic of the gem-difluoro group.

(C1-H)

m (multiplet)Coupled to C2-H, OH, and both diastereotopic Fs (

).


d (

)
Visible only in DMSO-

. Confirms alcohol functionality.
Ar-H

m Complex aromatic splitting due to H-F and H-H couplings.
Carbon Assignments ( NMR)
  • 
     Carbon:  Appears as a triplet  (or dd) at 
    
    
    
    ppm with a large coupling constant (
    
    
    Hz).
  • 
     Carbon:  Appears as a dd  (doublet of doublets) at 
    
    
    
    ppm due to coupling with the adjacent diastereotopic fluorines (
    
    
    Hz).

A Senior Application Scientist's Guide to 19F NMR Shifts of Diastereotopic Difluoromethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced stereochemical environment of a molecule is paramount. The introduction of fluorine atoms into drug candidates is a widely used strategy to modulate metabolic stability, bioavailability, and binding affinity.[1] Consequently, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful analytical tool. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and a vast chemical shift range that minimizes signal overlap make it ideal for detailed structural elucidation.[1][2][3]

This guide delves into a specific, yet crucial, aspect of 19F NMR: the analysis of diastereotopic difluoromethyl (-CHF2) groups. When a prochiral -CHF2 group is present in a molecule that also contains a stereogenic center, the two fluorine atoms become chemically non-equivalent. This phenomenon, known as anisochrony, results in two distinct signals in the 19F NMR spectrum, providing a sensitive probe into the molecule's three-dimensional structure and environment.[4][5][6]

The Origin of Diastereotopicity in -CHF2 Groups

To understand why the fluorine atoms in a -CHF2 group can produce different NMR signals, we must first grasp the concept of stereochemical relationships. Prochiral centers, like the carbon in a -CHF2 group, have two identical substituents that can be distinguished based on their relationship to another chiral center in the molecule.

In a molecule containing a stereocenter, the two fluorine atoms of a nearby -CHF2 group exist in unique, non-interchangeable spatial environments. They have a diastereotopic relationship. Because they experience different local magnetic fields, they resonate at different frequencies, leading to separate signals in the 19F NMR spectrum.[4][7][8] The separation between these signals, denoted as Δδ (delta delta), is a direct measure of the degree of this environmental difference.

G cluster_0 Molecule with Stereocenter cluster_1 Resulting Magnetic Environment cluster_2 19F NMR Spectrum Chiral_Center Chiral Center (e.g., C*) Prochiral_Center Prochiral Center (-CHF2) Chiral_Center->Prochiral_Center Covalent Bond Fa Fluorine 'a' (Fa) Prochiral_Center->Fa Fb Fluorine 'b' (Fb) Prochiral_Center->Fb NonEquivalent Fa and Fb are in non-equivalent environments due to proximity to C* Delta_Delta Δδ = |δa - δb| (Chemical Shift Non-equivalence) Signal_A Signal for Fa (δa) Signal_B Signal for Fb (δb)

The principle of diastereotopicity in a -CHF2 group.

Comparative Analysis of Factors Influencing Chemical Shift Non-equivalence (Δδ)

The magnitude of the chemical shift difference (Δδ) between diastereotopic fluorine atoms is not constant. It is highly sensitive to a variety of intrinsic and extrinsic factors. Understanding these influences is critical for interpreting spectra and designing experiments. The 19F chemical shift is particularly sensitive to the local environment, much more so than for protons.[9]

FactorDescription & CausalityExpected Impact on ΔδSupporting Insights
Molecular Conformation & Rigidity The spatial relationship between the -CHF2 group and the stereocenter is fundamental. In conformationally rigid systems (e.g., cyclic structures), the distinct environments of the two fluorine atoms are fixed, often leading to a larger and more consistent Δδ. In flexible, acyclic systems, rapid bond rotation can average the environments, potentially reducing or even collapsing the Δδ.High Rigidity: Larger ΔδHigh Flexibility: Smaller ΔδSubstrate topological constraints, such as in ring systems, can significantly deshield the fluorine nuclei and modulate chemical shifts.[10]
Solvent Polarity The choice of solvent can have a profound effect on 19F chemical shifts, with variations of ±2 ppm or more being possible.[2] Solvents can influence molecular conformation and engage in intermolecular interactions (e.g., hydrogen bonding) that alter the electronic shielding around each fluorine nucleus differently.Can increase or decrease Δδ depending on specific solute-solvent interactions.Switching solvents is a powerful technique to resolve overlapping signals. For instance, moving to a different solvent can significantly enhance signal distinction.[11]
Temperature Temperature affects the rate of conformational exchange. At higher temperatures, rapid rotation in flexible molecules can average the environments of the diastereotopic fluorines, leading to signal broadening and eventual coalescence into a single peak. Lowering the temperature can "freeze out" specific conformers, resulting in sharper, well-resolved signals and a larger Δδ.Lower Temp: Larger ΔδHigher Temp: Smaller Δδ or coalescenceTemperature has a significant impact on enantiomeric resolution in related chiral NMR experiments.[12]
Chiral Solvating Agents (CSAs) While primarily used for resolving enantiomers, the principle is relevant. CSAs form transient, diastereomeric complexes with the analyte.[12][13][14] This induced chirality in the supramolecular structure can amplify the environmental differences between the diastereotopic fluorines, leading to an increased Δδ.Can significantly increase Δδ.The addition of a CSA like (+)-TiPSY can lead to clear, concentration-dependent separation of signals, enhancing the precision of quantification.[13]

Experimental Protocol for High-Resolution 19F NMR

Acquiring high-quality, interpretable spectra of diastereotopic -CHF2 groups requires careful attention to experimental setup and parameters. This protocol provides a robust starting point for most modern NMR spectrometers.

Workflow for acquiring 19F NMR spectra of diastereotopic groups.

Detailed Methodological Considerations:

  • Sample Preparation :

    • Solvent : Start with a common solvent like CDCl3. If signals are not resolved, test a more polar or hydrogen-bonding solvent like Acetone-d6 or CD3OD. Solvent choice can dramatically influence the observed Δδ.[2][11]

    • Concentration : A concentration of 5-15 mg/mL is typically sufficient due to the high sensitivity of 19F NMR.

  • Spectrometer Setup & Acquisition :

    • Experiment Type : A standard 1D fluorine experiment with proton decoupling (19F{1H}) is usually sufficient. This collapses proton-fluorine couplings, simplifying the spectrum to show only the geminal fluorine-fluorine coupling.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is often adequate, but for accurate quantification via integration, a longer delay (5x the longest T1) may be necessary.[15]

    • Number of Scans (NS) : For moderately concentrated samples, 16 or 32 scans are often enough to achieve a good signal-to-noise ratio.[15][16]

  • Data Processing & Referencing :

    • Referencing : The standard reference for 19F NMR is neat CFCl3, assigned a chemical shift of 0 ppm.[2] However, due to its environmental impact, indirect referencing using a known secondary standard or the spectrometer's internal calibration is common. Always report your referencing method.

    • Line Broadening : Applying a small amount of exponential line broadening (e.g., 0.3-0.5 Hz) can improve the signal-to-noise ratio without significantly compromising resolution.

Spectral Interpretation: A Practical Example

The resulting spectrum for a compound with a diastereotopic -CHF2 group will ideally show two distinct signals, each being a doublet of doublets in a proton-coupled spectrum, or just a pair of doublets in a proton-decoupled spectrum.

  • Chemical Shifts (δ) : The absolute positions of the signals depend on the overall electronic environment. For example, -CHF2 groups are typically found in a different region than -CF3 groups.[2]

  • Chemical Shift Difference (Δδ) : This is the key parameter. A larger Δδ indicates a greater degree of magnetic non-equivalence.

  • Coupling Constants (J) :

    • Geminal F-F Coupling (²JFF) : The two diastereotopic fluorines will couple to each other. This geminal coupling is typically very large, on the order of 225-340 Hz.[4][17] This large coupling constant is a hallmark of a geminal difluoro group.

    • Geminal H-F Coupling (²JHF) : The proton on the difluoromethyl carbon will couple to both fluorine atoms. This coupling constant is usually in the range of 50-60 Hz.[2][4][17]

Example Data: In a study of N-CHF2 derivatives of a camphor-derived pyrazole, two distinct signals were observed for the diastereotopic fluorines.[4][6]

Compound IsomerSignal 1 (δ, ppm)Signal 2 (δ, ppm)Δδ (ppm)²JFF (Hz)²JHF (Hz)
Isomer 13 -89.16-91.642.48226.660.6, 59.4
Isomer 14 -90.80-92.051.25225.561.3, 60.7

Data adapted from García-Pérez et al., Molecules 2017.[4][17]

This data clearly shows that even between two closely related configurational isomers (13 and 14), the degree of non-equivalence (Δδ) differs, highlighting the sensitivity of this measurement to subtle stereochemical changes. The large ²JFF values are characteristic and confirm the presence of the F-C-F moiety.

Conclusion

The analysis of diastereotopic difluoromethyl groups by 19F NMR is a highly informative technique for probing molecular stereochemistry. The chemical shift difference (Δδ) between the two fluorine signals serves as a sensitive reporter on molecular conformation, rigidity, and the local microenvironment. By carefully selecting experimental conditions, particularly the solvent and temperature, researchers can optimize spectral resolution to gain valuable structural insights. This guide provides the foundational knowledge and practical steps for drug development professionals and scientists to leverage this powerful feature of 19F NMR in their research.

References

  • Vertex AI Search, "Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC".
  • Vertex AI Search, "Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - RSC Publishing".
  • Vertex AI Search, "19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed".
  • Vertex AI Search, "Enantiodifferentiation of chiral hydroxy acids via 19F NMR - RSC Publishing".
  • Vertex AI Search, "19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes | JACS Au - ACS Publications".
  • Vertex AI Search, "Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers - Organic & Biomolecular Chemistry (RSC Publishing)".
  • Vertex AI Search, "Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications".
  • Vertex AI Search, "(PDF) F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - ResearchGate".
  • Vertex AI Search, "Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia".
  • Vertex AI Search, "Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers - Research Explorer - The University of Manchester".
  • Vertex AI Search, "19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI".
  • Vertex AI Search, "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC".
  • Vertex AI Search, "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species".
  • Vertex AI Search, "A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines | ACS Measurement Science Au".
  • Vertex AI Search, "Fluorine NMR".
  • Vertex AI Search, "19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry".
  • Vertex AI Search, "19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing)".
  • Vertex AI Search, "Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Academia.edu".
  • Vertex AI Search, "[PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | Semantic Scholar".
  • Vertex AI Search, "Application Notes and Protocols for Fluorine-19 NMR Experiments - Benchchem".
  • Vertex AI Search, "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv".
  • Vertex AI Search, "19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed".
  • Vertex AI Search, "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC - NIH".

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Comparative Mass Spectrometry Guide: Structural Elucidation of C8H6F4O Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C8H6F4O (Nominal Mass: 194 Da) presents a classic structural elucidation challenge in pharmaceutical intermediate analysis. This formula corresponds to a Degree of Unsaturation (DoU) of 4, indicating an aromatic system. In drug development, fluorinated aromatic ethers are critical motifs due to their metabolic stability and lipophilicity.

This guide objectively compares the Electron Ionization (EI) fragmentation patterns of the two most prevalent isomers encountered in synthesis:

  • 2,3,5,6-Tetrafluoro-4-methoxytoluene (Isomer A: Methyl/Methoxy motif)

  • 2,3,5,6-Tetrafluorophenetole (Isomer B: Ethyl ether motif)

Key Finding: While both isomers share a molecular ion (


) at m/z 194, they are distinguishable by specific neutral losses: Isomer A is characterized by a dominant methyl radical loss (

), whereas Isomer B is definitively identified by the elimination of ethylene (

) via a four-membered transition state.

Technical Comparison: Fragmentation Dynamics

The following data compares the spectral fingerprints of the two isomers. The distinction relies on the stability of the resulting carbocations and the kinetics of the rearrangement mechanisms.

Comparative Mass Spectral Data Table
ParameterIsomer A: Tetrafluoro-4-methoxytoluene Isomer B: Tetrafluorophenetole
Structure Ar-OMe, Ar-CH3 (Methyl ether)Ar-OCH2CH3 (Ethyl ether)
Molecular Ion (

)
194 (High Intensity)194 (Medium Intensity)
Base Peak (100%) 179 (

)
166 (

)
Diagnostic Peak 1 151 (

)
165 (

)
Diagnostic Peak 2 109 (Ring fragmentation)137 (

)
Primary Mechanism

-Cleavage (Direct Bond Break)
Hydrogen Rearrangement (McLafferty-like)
Differentiation Factor Absence of m/z 166Presence of m/z 166
Mechanistic Insight
  • Isomer A (Anisole Derivative): The fragmentation is driven by the stability of the phenoxy cation. The methyl group on the oxygen is lost as a radical (

    
    ), generating a stable quinoid-like cation at m/z 179. Subsequent loss of Carbon Monoxide (CO, 28 Da) yields m/z 151.
    
  • Isomer B (Phenetole Derivative): The ethyl group allows for a specific rearrangement. A hydrogen atom from the

    
    -carbon of the ethyl group transfers to the oxygen, followed by the expulsion of neutral ethylene (
    
    
    
    ). This generates a radical cation identical to the tetrafluorophenol ion at m/z 166.

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the divergent pathways that allow for the unambiguous identification of these isomers.

FragmentationPathways IsoA Isomer A (Methoxytoluene) m/z 194 FragA1 [M - CH3]+ m/z 179 (Base Peak) IsoA->FragA1 -CH3• (15) FragA2 [M - CH3 - CO]+ m/z 151 FragA1->FragA2 -CO (28) IsoB Isomer B (Phenetole) m/z 194 FragB1 [M - C2H4]+ m/z 166 (Base Peak) IsoB->FragB1 -C2H4 (28) (H-Rearrangement) FragB2 [M - C2H5]+ m/z 165 IsoB->FragB2 -C2H5• (29) FragB3 [M - C2H4 - COH]+ m/z 137 FragB1->FragB3 -CHO• (29)

Caption: Figure 1. Comparative fragmentation tree showing the diagnostic loss of methyl radical for Isomer A versus the neutral loss of ethylene for Isomer B.

Experimental Protocol: GC-MS Identification

To replicate these results and validate the identity of your C8H6F4O sample, follow this self-validating protocol. This workflow is designed to minimize thermal degradation prior to ionization.

Instrument Configuration
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why: DCM is volatile and prevents tailing of polar fluorinated aromatics.

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Split (20:1).

    • Critical: Do not use Splitless mode for neat intermediates; saturation will distort the isotope ratios of the molecular ion.

  • Temperature Program (Thermal Gradient):

    • Hold at 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

    • Logic: Fluorinated ethers are volatile; starting at 50°C ensures the solvent peak separates from the analyte.

  • Data Acquisition:

    • Scan Range: m/z 40–350.

    • Scan Rate: 3 scans/sec.

    • Solvent Delay: 3.0 min.

  • Validation Criteria (Self-Check):

    • Check 1: Locate m/z 194. If absent, check inlet temperature (sample may be thermally labile, though unlikely for these isomers).

    • Check 2: Calculate ratio of m/z 166 to m/z 194.

      • If Ratio > 1.0 (Base Peak = 166)

        
        Confirm Isomer B .
        
      • If Ratio < 0.05 (Negligible 166)

        
        Confirm Isomer A .
        

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,3,5,6-Tetrafluoroanisole (Analogous fragmentation patterns). National Institute of Standards and Technology.[2][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2023).[4] Compound Summary for C8H6F4O Isomers. National Center for Biotechnology Information. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

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Comparison Guide: Trifluoromethyl vs. Difluoromethyl Carbinols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. While the trifluoromethyl group (


) is the "gold standard" for modulating lipophilicity and metabolic stability, the difluoromethyl group (

) has emerged as a distinct, versatile bioisostere.[1][2][3]

This guide objectively compares Trifluoromethyl Carbinols (


) versus Difluoromethyl Carbinols  (

).[4] The core distinction lies in their hydrogen-bonding capabilities: while

acts primarily as a steric and electronic modulator,

introduces a unique "lipophilic hydrogen bond donor" character that can drastically alter binding affinity and solubility profiles.

Physicochemical & Bioactivity Analysis

The choice between a


 and a 

carbinol is rarely arbitrary; it is a decision driven by specific multiparametric optimization (MPO) goals.
Comparative Data Matrix
FeatureTrifluoromethyl Carbinol (

)
Difluoromethyl Carbinol (

)
Hydroxyl Acidity (pKa) High Acidity (pKa ~12.4 for TFE)Strong

effect lowers OH pKa significantly.[4]
Moderate Acidity Less electron-withdrawing than

; OH is less acidic.[4]
H-Bond Donor (Primary) Strong (OH group)Due to enhanced acidity of the hydroxyl proton.Moderate (OH group)Standard alcohol behavior, slightly enhanced by F.
H-Bond Donor (Secondary) None

bonds are poor acceptors; no donor capability.[4]
Yes (

)
The

proton is polarized and acts as a weak, lipophilic H-bond donor.[4][5]
Lipophilicity (

)
High Increase Significantly boosts lipophilicity (

).[4]
Balanced Less lipophilic than

; often improves aqueous solubility.[4]
Metabolic Stability Excellent Blocks metabolic hotspots (e.g., CYP450 oxidation).[4]Good Generally stable, though the

bond is a potential (albeit difficult) oxidative site.[4]
Steric Bulk Large Roughly equivalent to an isopropyl or ethyl group.[4]Intermediate Smaller than

, offering different binding pocket fits.[4]
The "Lipophilic Hydrogen Bond Donor" Phenomenon

The most critical differentiator is the dual-donor capability of the


 carbinol.
  • 
     Carbinol:  The electron-withdrawing 
    
    
    
    group acidifies the adjacent
    
    
    , making it a potent hydrogen bond donor to protein backbones.[4]
  • 
     Carbinol:  While the 
    
    
    
    is less acidic, the
    
    
    bond within the
    
    
    group itself is sufficiently polarized (due to the two geminal fluorines) to act as a weak hydrogen bond donor (
    
    
    or
    
    
    ). This allows
    
    
    to act as a bioisostere for hydroxyl (
    
    
    ) or thiol (
    
    
    ) groups in hydrophobic pockets, maintaining binding interactions without the desolvation penalty of a full polar group.

Decision Pathways & Mechanism

The following diagram illustrates the decision logic for selecting between these two moieties during Lead Optimization.

Fluorine_Optimization_Logic Start Lead Optimization Goal Decision1 Is the target site metabolically labile? Start->Decision1 Branch_Labile Yes (Block Metabolism) Decision1->Branch_Labile High Clearance Branch_Stable No (Tune Potency) Decision1->Branch_Stable Good Stability Result_CF3 Select -CF3 Carbinol (Max Stability & Lipophilicity) Branch_Labile->Result_CF3 Block Hotspot Decision2 Is Lipophilicity (LogP) too high? Branch_Stable->Decision2 Decision3 Is H-Bonding required in a hydrophobic pocket? Decision2->Decision3 No (LogP OK) Result_CF2H Select -CF2H Carbinol (Balanced LogP + Dual H-Bond Donor) Decision2->Result_CF2H Yes (Need Solubility) Decision3->Result_CF3 No (Steric/Electronic fit) Decision3->Result_CF2H Yes (H-Bond Donor)

Figure 1: Strategic decision tree for selecting between trifluoromethyl and difluoromethyl carbinols based on ADME/Tox and potency requirements.

Experimental Protocols

Synthesizing these motifs requires distinct approaches. While


 introduction is routine, 

carbinol synthesis is more sensitive due to the lower stability of the difluoromethyl anion equivalents.
Protocol A: Synthesis of Trifluoromethyl Carbinols (Ruppert-Prakash)

Standard robust method for introducing


 into aldehydes/ketones.

Reagents:

  • Substrate: Aryl/Alkyl Aldehyde or Ketone (

    
     equiv)[4]
    
  • Reagent:

    
     (Ruppert-Prakash Reagent) (
    
    
    
    equiv)[4]
  • Catalyst:

    
     (Cesium Fluoride) or 
    
    
    
    (
    
    
    equiv)[4]
  • Solvent:

    
     or 
    
    
    
    (Dry)[4]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the carbonyl substrate and dissolve in dry

    
     (
    
    
    
    ).[4]
  • Addition: Cool to

    
    . Add 
    
    
    
    via syringe.[4]
  • Initiation: Add the fluoride source (

    
     or 
    
    
    
    ) slowly.[4] Note: The reaction is exothermic; monitor temperature.
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 1-2 hours.
    
  • Hydrolysis: The intermediate is a silyl ether.[4][6] Add

    
     (
    
    
    
    equiv) and stir for 1 hour to cleave the
    
    
    bond.
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Synthesis of Difluoromethyl Carbinols (Modified Nucleophilic)

Direct nucleophilic difluoromethylation is challenging due to the instability of the "


" species (alpha-elimination to difluorocarbene). This protocol uses a sulfone-based "masked" anion strategy or controlled 

activation.

Method:


 with Lewis Base Activation 
Reference: Eur. J. Org.[4] Chem. 2017, 56, 1411 (and related variants).[7]

Reagents:

  • Substrate: Aryl Aldehyde (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    equiv) - Handle with care; less stable than
    
    
    .[4]
  • Activator:

    
     / 
    
    
    
    (Phase transfer) or
    
    
    in
    
    
    .[4]
  • Solvent:

    
     or 
    
    
    
    /Water biphasic.[4]

Step-by-Step Workflow:

  • System Setup: Use a sealed tube or pressure vial (difluorocarbene generation risk).[4]

  • Mixing: Dissolve aldehyde and

    
     in 
    
    
    
    (
    
    
    ).
  • Activation: Add

    
     (
    
    
    
    equiv) at
    
    
    .[4]
  • Reaction: Stir at

    
     to 
    
    
    
    . Crucial: Do not heat initially; high temps promote rapid decomposition of the reagent to
    
    
    .
  • Deprotection: Add

    
     (
    
    
    
    equiv) in
    
    
    to cleave the silyl ether.[4]
  • Purification: Standard aqueous workup. Flash chromatography is essential as side products (difluorocyclopropanes from carbene insertion) may form if the substrate contains alkenes.[4]

Case Study: Taxoids & Drug Resistance

A compelling example of the bioactivity difference is found in the development of Second-Generation Taxoids .

  • Challenge: Paclitaxel (Taxol) resistance in cancer cell lines.[4]

  • Modification: Replacement of the

    
     phenyl/isobutenyl group with fluorinated moieties.[4]
    
  • Observation:

    • 
      -Taxoids:  Showed high potency but extreme lipophilicity, leading to solubility issues.[4]
      
    • 
      -Taxoids:  Exhibited superior potency against drug-resistant  cell lines (e.g., LCC6-MDR).[4]
      
  • Mechanism: The

    
     group acted as a bioisostere for the hydroxyl group involved in binding, maintaining critical H-bond networks within the microtubule binding pocket while bypassing the P-glycoprotein efflux pumps that recognized the parent compound.
    

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link[4]

  • Hu, J., Zhang, W., & Ni, C. (2014).[4] Synthesis of difluoromethylated compounds containing C–CF2H bonds. Chemical Society Reviews.[4] Link

  • Ojima, I., et al. (2008).[4] Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017).[1][4] Difluoromethyl Group as a Hydrogen Bond Donor: A comparative study. Journal of Medicinal Chemistry. Link[4]

  • Prakash, G. K. S., & Hu, J. (2004).[4] Nucleophilic Difluoromethylation. Accounts of Chemical Research. Link[4]

Sources

Validating Purity of Fluorinated Building Blocks by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, fluorinated building blocks are indispensable tools. Their unique stereoelectronic properties can profoundly influence a molecule's bioactivity, metabolic stability, and physicochemical characteristics. Consequently, the purity of these synthons is not merely a quality control metric; it is a critical determinant of research and development success. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of fluorinated building block purity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Purity in Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their properties. However, the synthetic routes to these building blocks can often yield a challenging mixture of isomers, diastereomers, and process-related impurities. Even trace impurities can lead to:

  • Aberrant Biological Activity: Unwanted side-effects or a complete loss of the desired therapeutic effect.

  • Manufacturing and Scale-Up Issues: Inconsistent reaction yields and final product quality.

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for impurity profiling in new drug substances and products.[1][2][3][4][5] These guidelines necessitate the use of validated, sensitive analytical methods to detect, identify, and quantify impurities.[1][2][3]

GC-MS: The Workhorse for Volatile Fluorinated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[6][7] Its combination of high-efficiency chromatographic separation and highly specific mass spectrometric detection makes it particularly well-suited for the purity assessment of many fluorinated building blocks.

The Causality Behind the Method: Why GC-MS Excels

The strength of GC-MS lies in its two-stage analytical process:

  • Gas Chromatography (GC): The sample is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column.[7] The choice of column is critical. For many fluorinated compounds, a mid-polar column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane copolymer stationary phase, provides excellent separation of isomers and impurities.[8]

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification. Common ionization techniques include Electron Ionization (EI) and Chemical Ionization (CI). While EI is robust, for some fluorinated compounds that do not produce a clear molecular ion peak with EI or CI, "soft" ionization techniques like Field Ionization (FI) can be invaluable for determining the molecular weight.[9]

Experimental Workflow: A Self-Validating System

A robust GC-MS method for purity validation follows a systematic and self-validating workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Fluorinated Building Block Dissolution Dissolve in Volatile Organic Solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization For polar analytes Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Derivatization->Filtration Vial Transfer to GC vial Filtration->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI, CI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Spectral Interpretation Integration->Identification Quantification Quantification vs. Standard Identification->Quantification Report Purity Report Generation Quantification->Report

Caption: GC-MS workflow for purity validation.

Detailed Experimental Protocol: Purity Determination of a Volatile Fluorinated Intermediate

This protocol outlines a general procedure. Method validation according to ICH guidelines is essential for regulatory submissions.[10][11][12]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the fluorinated building block into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, and dilute to volume.[7][13] Avoid water and other non-volatile solvents.[7][13]

  • Filter the solution through a 0.22 µm syringe filter into a GC autosampler vial.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • GC Column: ZB-5 MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Identify the main component and any impurities by comparing their mass spectra to a reference library (e.g., NIST) and known standards.

  • Calculate the purity by area percent, assuming equal response factors for all components. For more accurate quantification, a reference standard for each impurity should be used to determine its relative response factor.[2]

The Challenge of Polar Fluorinated Compounds: The Role of Derivatization

Many fluorinated building blocks contain polar functional groups (-OH, -NH2, -COOH) that make them non-volatile and unsuitable for direct GC-MS analysis.[14][15][16] In these cases, a chemical derivatization step is necessary to convert the polar analytes into more volatile and thermally stable derivatives.[14][15][16]

Silylation is a common derivatization technique where an active hydrogen is replaced with a trimethylsilyl (TMS) group.[14][15] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[14][17]

Derivatization_Concept cluster_reaction Chemical Reaction Analyte Polar Fluorinated Analyte (e.g., R-F-OH) Product Volatile Derivative (e.g., R-F-O-TMS) Analyte->Product + Reagent Derivatizing Reagent (e.g., BSTFA) GCMS GC-MS Analysis Product->GCMS

Caption: Derivatization for GC-MS analysis.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is not a panacea. A comprehensive purity assessment often involves orthogonal analytical techniques.

TechniquePrincipleAdvantages for Fluorinated CompoundsLimitations
GC-MS Separation by volatility, detection by mass-to-charge ratio.Excellent for volatile and semi-volatile compounds; provides structural information for identification.[6][7]Not suitable for non-volatile or thermally labile compounds without derivatization; potential for on-column degradation.[13][18]
¹⁹F NMR Spectroscopy Measures the nuclear magnetic resonance of the ¹⁹F nucleus.Highly specific and quantitative for all fluorine-containing species; no naturally occurring background.[19]Lower sensitivity than MS; may not resolve complex mixtures as effectively as chromatography.
High-Performance Liquid Chromatography (HPLC) Separation by partitioning between a mobile and stationary phase.Versatile for a wide range of polarities and molecular weights; non-destructive.[10][19]May require specific fluorinated stationary phases for optimal separation; UV detection lacks the specificity of MS.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with MS detection.Gold standard for many PFAS and other non-volatile fluorinated compounds; high sensitivity and specificity.[19][20]Can be more complex and expensive than GC-MS; matrix effects can be a challenge.[19]
Combustion Ion Chromatography (CIC) Combustion of the sample followed by ion chromatography of the resulting fluoride.Provides a measure of total organic fluorine (TOF), which can be useful for screening.[21][22][23]Does not provide information on the identity of individual fluorinated compounds.
Pyrolysis-GC-MS (pyr-GC/MS) Thermal decomposition of the sample followed by GC-MS analysis of the fragments.Useful for identifying fluorinated polymers and other non-volatile materials.[24][25][26]Destructive technique; interpretation of pyrograms can be complex.
Decision Tree for Method Selection

Method_Selection Start Fluorinated Building Block Volatility Is the compound volatile and thermally stable? Start->Volatility Polarity Does it have polar functional groups? Volatility->Polarity No GCMS_Direct Direct GC-MS Analysis Volatility->GCMS_Direct Yes Derivatization Consider Derivatization for GC-MS Polarity->Derivatization Yes LCMS LC-MS is the preferred method Polarity->LCMS No NMR Use ¹⁹F NMR for orthogonal confirmation and quantification GCMS_Direct->NMR Derivatization->NMR LCMS->NMR

Caption: Method selection decision tree.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of fluorinated building blocks is a multifaceted challenge that requires a deep understanding of both the chemistry of the analytes and the capabilities of various analytical techniques. While GC-MS is an exceptionally powerful and versatile tool for volatile and semi-volatile fluorinated compounds, a truly robust and trustworthy purity assessment relies on an integrated approach. By combining the high separation efficiency and structural elucidation power of GC-MS with orthogonal techniques like ¹⁹F NMR and LC-MS, researchers can ensure the quality of their building blocks and, by extension, the integrity of their scientific endeavors. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing self-validating systems for the purity analysis of these critical chemical entities.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
  • D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry - ASTM. (2024, October 28).
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13).
  • D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry - ASTM. (2019, January 23).
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization - Shimadzu Asia Pacific.
  • Application Note: GC-MS Analysis of Polar Compounds Following Derivatization with N-(trimethylsilyl)fluoroacetamides - Benchchem.
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF - ResearchGate.
  • Sample Preparation Guidelines for GC-MS.
  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).
  • ASTM: D5790: Purgeable Organic Compounds in Water.
  • ASTM D 6420 : 1999 Standard Test Method for Determination of Gaseous. (1999, May 10).
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023, February 1).
  • Sample Preparation – Derivatization Extraction - SCION Instruments. (2024, May 14).
  • Sample preparation GC-MS | SCION Instruments.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI. (2023, May 6).
  • Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions - PubMed. (2025, September 27).
  • ANSI/ASTM E3296-22 Standard Guide for Using Pyrolysis Gas Chromatography and Pyrolysis Gas Chromatography-Mass Spectrometry in Forensic Polymer Examinations - National Institute of Standards and Technology. (2022, October 4).
  • Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014, February 11).
  • Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe - S-prep GmbH.
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
  • PFAS Analysis: Challenges in Detecting Forever Chemicals - Arome Science. (2025, July 10).
  • GC Derivatization.
  • A Proxy Test for “Total” PFAS – Organofluorine Analysis - Montrose Environmental. (2024, March 22).
  • Emerging Analytical and Forensics Tools - Eurofins USA. (2024, September 5).
  • Derivatization in GC.
  • Analytical challenges in the characterization of fluorinated compounds - Benchchem.
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2).
  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - RSC Publishing. (2023, December 6).
  • 2 Overview on PFAS analytical methods - Publications.
  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed. (2024, January 24).

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, fluorinated organic compounds play a pivotal role due to their unique properties that can enhance metabolic stability and binding affinity. However, these same properties necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for handling 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Assessment: A Proactive Approach to Safety

Key potential hazards include:

  • Skin and Eye Irritation: Many fluorinated organic compounds are known to cause irritation upon contact with skin and eyes[1][2][3].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation[1][2].

  • Toxicity: Although the toxicological properties of this specific compound have not been fully investigated, related compounds show potential for toxicity if swallowed, in contact with skin, or if inhaled[2][4].

  • Flammability: Some related difluoro-compounds are flammable liquids, posing a fire risk, especially in the presence of ignition sources[1][3][5].

  • Hazardous Decomposition Products: Under fire conditions, decomposition can release hazardous substances such as carbon oxides and hydrogen fluoride[2][6]. Hydrogen fluoride is a particularly insidious hazard, as it can cause severe, delayed-onset burns and systemic toxicity[7][8].

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundKey HazardsReferences
2,2-DifluoroethanolHighly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3][4]
1-(2,5-Difluorophenyl)ethan-1-oneCauses eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[2]
2,2-difluoro-1-phenylethanolFlash point of 95.1 °C.[9]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory at all times when handling the compound to protect against splashes.

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during transfers of large volumes or when heating the substance[10].

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Given the fluorinated nature of the compound, neoprene or nitrile gloves are recommended. Always check with the glove manufacturer for specific chemical compatibility data. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed[10][11].

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and fire hazards.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the lower body from spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • Work in a Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors[12].

  • Respirator: If there is a potential for exposure above established limits, or if working outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors should be used. Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection and fit-testing[13].

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Control Ignition Sources: If the compound is flammable, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material to contain and absorb the liquid.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[14].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][8].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[2]. In case of potential exposure to hydrogen fluoride from decomposition, immediate application of 2.5% calcium gluconate gel is recommended after flushing with water[8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2][15].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention[2][10].

Operational and Disposal Plan: A Step-by-Step Guide

A clear operational and disposal plan ensures that this compound is handled safely from receipt to disposal.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases[2][14]. Store in a designated flammable liquids cabinet if the compound is determined to be flammable.

  • Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood. Use non-sparking tools if the material is flammable[15].

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams[16][17]. This is crucial for proper disposal and to avoid potentially dangerous reactions.

  • Waste Container: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container[12][18]. The container should be made of a compatible material and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations[14].

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain[12].

Below is a diagram outlining the workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review SDS/Hazard Info Review SDS/Hazard Info Don PPE Don PPE Review SDS/Hazard Info->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Transfer Weigh/Transfer Prepare Fume Hood->Weigh/Transfer Reaction/Procedure Reaction/Procedure Weigh/Transfer->Reaction/Procedure Segregate Waste Segregate Waste Reaction/Procedure->Segregate Waste Decontaminate Work Area Decontaminate Work Area Reaction/Procedure->Decontaminate Work Area Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Spill Spill Follow Emergency Procedures Follow Emergency Procedures Spill->Follow Emergency Procedures Exposure Exposure Exposure->Follow Emergency Procedures

Caption: Workflow for Handling Fluorinated Compounds.

References

  • Braun Research Group.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Benchchem.
  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Thermo Fisher Scientific.
  • Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins.
  • University of California, Berkeley. Fluorine.
  • ChemicalBook. 1-(2,5-Difluorophenyl)ethan-1-one(1979-36-8).
  • Fisher Scientific.
  • University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
  • Purdue University. Fluorine Safety.
  • Airgas.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - 1,1,1,2-Tetrachloro-2,2-Difluoroethane.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • ThermoFisher Scientific. SAFETY DATA SHEET - 2,2-Dichloro-1,1-difluoroethyl methyl ether.
  • PubChem. 2,2-Difluoroethan-1-ol.
  • U.S. Environmental Protection Agency (EPA). 2,2-difluoro-1-phenylethanol Properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.